Product packaging for 1-Chloro-2,4-bis(trifluoromethyl)benzene(Cat. No.:CAS No. 327-76-4)

1-Chloro-2,4-bis(trifluoromethyl)benzene

Cat. No.: B1333220
CAS No.: 327-76-4
M. Wt: 248.55 g/mol
InChI Key: XIVDTLKMHDHQCB-UHFFFAOYSA-N
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Description

1-Chloro-2,4-bis(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3ClF6 and its molecular weight is 248.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClF6 B1333220 1-Chloro-2,4-bis(trifluoromethyl)benzene CAS No. 327-76-4

Properties

IUPAC Name

1-chloro-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVDTLKMHDHQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378282
Record name 1-chloro-2,4-bis(trifluoromethyl)benzene
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Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-76-4
Record name 1-chloro-2,4-bis(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327-76-4
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-Chloro-2,4-bis(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details the prevalent synthetic route, experimental protocols, and relevant characterization data.

Primary Synthesis Pathway: The Sandmeyer Reaction

The most established and widely utilized method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This classical and versatile reaction involves the diazotization of an aromatic amine followed by a copper(I) salt-mediated substitution. In this specific synthesis, the starting material is 2,4-Bis(trifluoromethyl)aniline.

The overall transformation can be depicted in two key stages:

  • Diazotization: 2,4-Bis(trifluoromethyl)aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, to form the corresponding diazonium salt, 2,4-bis(trifluoromethyl)benzenediazonium chloride.[3]

  • Sandmeyer Reaction: The freshly prepared diazonium salt is then reacted with copper(I) chloride (CuCl), which facilitates the displacement of the diazonium group with a chlorine atom, yielding the desired this compound.[1][2]

This pathway is favored due to its reliability and the commercial availability of the starting aniline.

Logical Relationship of the Sandmeyer Reaction Pathway

Synthesis_Pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 2,4-Bis(trifluoromethyl)aniline 2,4-Bis(trifluoromethyl)aniline NaNO2_HCl NaNO2 / HCl 2,4-Bis(trifluoromethyl)aniline->NaNO2_HCl Diazonium_Salt 2,4-Bis(trifluoromethyl)benzenediazonium chloride NaNO2_HCl->Diazonium_Salt CuCl CuCl Diazonium_Salt->CuCl Final_Product This compound CuCl->Final_Product

Caption: The two-stage synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key stages of the synthesis.

Diazotization of 2,4-Bis(trifluoromethyl)aniline

This procedure outlines the formation of the crucial diazonium salt intermediate.

Materials:

  • 2,4-Bis(trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2,4-bis(trifluoromethyl)aniline in concentrated hydrochloric acid and water is prepared.

  • The flask is immersed in an ice-salt bath to cool the solution to a temperature between 0 and 5 °C.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise from the dropping funnel to the stirred aniline solution. The rate of addition is controlled to maintain the reaction temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of 2,4-bis(trifluoromethyl)benzenediazonium chloride is kept cold and used immediately in the subsequent Sandmeyer reaction.

Sandmeyer Reaction for the Synthesis of this compound

This protocol details the conversion of the diazonium salt to the final product.

Materials:

  • Freshly prepared 2,4-bis(trifluoromethyl)benzenediazonium chloride solution

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The solution is cooled in an ice bath.

  • The cold diazonium salt solution is slowly added to the stirred, cold solution of copper(I) chloride.

  • A vigorous evolution of nitrogen gas will be observed. The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete, or until the nitrogen evolution ceases.

  • The reaction mixture is then extracted with a suitable organic solvent such as diethyl ether or dichloromethane.

  • The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford pure this compound.

Quantitative Data

While specific yield data for the synthesis of this compound via the Sandmeyer reaction is not extensively reported in publicly available literature, typical yields for Sandmeyer reactions range from moderate to good, generally falling within the 40-80% range, contingent on the specific substrate and reaction conditions. Purity of the distilled product is expected to be high (>97%).

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Mass Spectrometry (MS)

The Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information about the molecular weight and fragmentation pattern of the compound.

Analysis Result
MS (GC)Consistent with the structure of this compound[4]

Alternative Synthesis Pathway: Direct Chlorination

An alternative, though potentially less regioselective, route to a chloro-bis(trifluoromethyl)benzene isomer is the direct chlorination of 1,3-bis(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst or is performed under high pressure and temperature.

Research has shown that the chlorination of 1,3-bis(trifluoromethyl)benzene can yield 1-chloro-3,5-bis(trifluoromethyl)benzene. Achieving the desired this compound isomer via this method would likely be challenging due to the directing effects of the trifluoromethyl groups, which are meta-directing. Therefore, this pathway is generally not the preferred method for the specific synthesis of the 2,4-isomer.

Logical Flow of Direct Chlorination

Direct_Chlorination Start 1,3-Bis(trifluoromethyl)benzene Reagent Cl2 / Catalyst Start->Reagent Product Mixture of Chloro-bis(trifluoromethyl)benzene isomers Reagent->Product

Caption: Direct chlorination of 1,3-bis(trifluoromethyl)benzene.

Conclusion

The Sandmeyer reaction of 2,4-bis(trifluoromethyl)aniline stands as the most practical and efficient method for the synthesis of this compound. This technical guide provides researchers and professionals in drug development with the fundamental knowledge and detailed protocols required to produce this valuable chemical intermediate. While alternative methods exist, the Sandmeyer approach offers a reliable and well-documented pathway to the target molecule. Further optimization of reaction conditions could potentially lead to improved yields and purity, enhancing its utility in various applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-2,4-bis(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in various scientific and industrial applications, including as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document summarizes essential quantitative data, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Data

This compound is a colorless to light yellow liquid at room temperature with a distinct aromatic odor.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 327-76-4[2][3][4][5][6][7]
Molecular Formula C₈H₃ClF₆[5][7][8]
Molecular Weight 248.55 g/mol [5][7]
Appearance Colorless to light yellow liquid[1][8]
Boiling Point 145 - 150 °C[1][7]
Density 1.496 - 1.52 g/cm³[1][7]
Melting Point No data available
Vapor Pressure Low at room temperature[8]
Solubility Insoluble in water; Soluble in organic solvents[1][8]

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of halogenated benzenes are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols based on established methodologies.

Determination of Boiling Point

The boiling point of this compound can be determined using methods such as simple distillation or the Thiele tube method.[9][10][11][12]

Thiele Tube Method:

  • A small sample of the compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Pycnometer Method:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with distilled water, and its mass is measured again to determine the volume of the pycnometer at a specific temperature.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The mass of the pycnometer containing the sample is measured.

  • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.[1]

Shake-Flask Method (for water solubility):

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand, and the undissolved portion is separated by centrifugation or filtration.

  • The concentration of the dissolved compound in the aqueous phase is quantified using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis and Analysis Workflow

The synthesis of this compound typically involves the chlorination of a substituted benzene precursor. The following diagram illustrates a generalized workflow for its synthesis and subsequent purity analysis.

G Generalized Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Starting Material (e.g., 1,3-bis(trifluoromethyl)benzene) reaction Chlorination Reaction (Chlorinating agent, Catalyst) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup distillation Fractional Distillation workup->distillation purity Purity Assessment (GC, HPLC) distillation->purity structure Structural Confirmation (NMR, MS) purity->structure product This compound structure->product

Caption: A logical workflow for the synthesis and analysis of this compound.

Safety Information

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. General safety precautions include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding inhalation, ingestion, and skin contact.[13] The compound is flammable and should be stored away from heat and ignition sources.

References

An In-Depth Technical Guide to 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2,4-bis(trifluoromethyl)benzene, a fluorinated aromatic compound of interest in various chemical and pharmaceutical research fields. This document details its chemical identifiers, physical and chemical properties, and available toxicological data.

Core Chemical Identifiers and Properties

This compound is a colorless to light yellow liquid.[1] It is characterized by the presence of a chlorine atom and two trifluoromethyl groups attached to a benzene ring. These substitutions significantly influence its chemical reactivity and physical properties.

IdentifierValueReference
CAS Number 327-76-4[No specific citation found]
Molecular Formula C₈H₃ClF₆[1]
Molecular Weight 248.56 g/mol [No specific citation found]
IUPAC Name This compound[No specific citation found]
SMILES C1=C(C=C(C(=C1)Cl)C(F)(F)F)C(F)(F)F[No specific citation found]
InChI InChI=1S/C8H3ClF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H[No specific citation found]
Appearance Colorless to light yellow liquid[1]
Boiling Point ~145 - 147 °C[1]
Density ~1.496 g/cm³[1]
Solubility Insoluble in water, soluble in organic solvents[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the chlorination of a precursor molecule containing the bis(trifluoromethyl)benzene scaffold. One patented method describes the preparation of trichloromethyl-trifluoromethyl-benzenes, which can be precursors to trifluoromethylated benzenes.[2] The process involves the reaction of a xylene derivative with mixed fluorinated and chlorinated side chains in the presence of a halogen transfer catalyst.[2]

The reactivity of this compound is dictated by the electron-withdrawing nature of the chlorine and trifluoromethyl groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution. The chlorine atom can, however, participate in nucleophilic aromatic substitution reactions under specific conditions.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns determined by the substitution on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzene ring and the trifluoromethyl groups. The chemical shifts will be influenced by the attached electronegative atoms.

    • ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two trifluoromethyl groups, with chemical shifts around -63 ppm relative to CFCl₃.[3]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns resulting from the loss of chlorine, fluorine, and trifluoromethyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C-C, C-Cl, and C-F bonds. The strong C-F stretching vibrations are typically observed in the 1100-1300 cm⁻¹ region.

Toxicological and Safety Information

Toxicological data for this compound is limited. However, information on the related compound, 1-chloro-4-(trifluoromethyl)benzene, suggests low acute oral, dermal, and inhalation toxicities.[4] It may cause skin and eye irritation.[4] Chronic exposure studies on the related isomer have indicated potential carcinogenic effects in animals.[4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment, including gloves and safety glasses.

Potential Applications and Research Interest

Derivatives of bis(trifluoromethyl)benzene are of significant interest in materials science and medicinal chemistry. For instance, 1,3-bis(trifluoromethyl)benzene is a precursor for advanced polymers like fluorinated polyimides, which possess high thermal stability and low dielectric constants, making them suitable for microelectronics and aerospace applications.[5] The trifluoromethyl group is a key pharmacophore in many modern drugs, and thus, substituted trifluoromethylbenzenes are valuable building blocks in drug discovery.[6]

Logical Workflow for Compound Handling and Analysis

The following diagram illustrates a general workflow for the handling, analysis, and potential application of this compound in a research setting.

G Workflow for this compound cluster_procurement Procurement & Handling cluster_analysis Characterization cluster_application Research & Development Procure Procure Compound (CAS: 327-76-4) Store Store in a cool, dry, well-ventilated area Procure->Store Handle Handle with PPE in a fume hood Store->Handle NMR NMR Spectroscopy (1H, 13C, 19F) Handle->NMR MS Mass Spectrometry Handle->MS IR IR Spectroscopy Handle->IR Synthesis Use as a synthetic intermediate NMR->Synthesis MS->Synthesis IR->Synthesis Screening Biological activity screening Synthesis->Screening Materials Incorporate into novel materials Synthesis->Materials

Caption: General workflow for handling and utilizing the compound.

Due to the lack of specific information on biological signaling pathways for this compound, a generalized experimental workflow is provided. This diagram outlines the logical progression from procurement and safe handling to analytical characterization and subsequent application in research and development. This serves as a practical guide for researchers and professionals working with this and similar chemical entities.

References

An In-depth Technical Guide to the Spectral Analysis of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Chloro-2,4-bis(trifluoromethyl)benzene. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this compound. The guide includes structured data tables, detailed experimental protocols, and visualizations to aid in the interpretation of spectral information.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These predictions are derived from the known spectral properties of related compounds, including 1-chloro-2-(trifluoromethyl)benzene, 1-chloro-4-(trifluoromethyl)benzene, and 1,3-bis(trifluoromethyl)benzene.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~ 8.05d1HH-3J ≈ 1.5 Hz (⁴J)
~ 7.85dd1HH-5J ≈ 8.5 Hz (³J), 1.5 Hz (⁴J)
~ 7.70d1HH-6J ≈ 8.5 Hz (³J)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the six aromatic carbons and the two trifluoromethyl carbons. The chemical shifts are significantly affected by the electronegative substituents. The trifluoromethyl carbons will appear as quartets due to coupling with the fluorine atoms.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~ 135.5C-1
~ 133.0 (q)C-2
~ 128.5 (q)C-3
~ 131.0 (q)C-4
~ 125.0 (q)C-5
~ 130.0C-6
~ 122.5 (q)2-CF₃
~ 123.5 (q)4-CF₃

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C stretch
1350-1100C-F stretch (strong)
850-550C-Cl stretch
900-675Aromatic C-H out-of-plane bend

The mass spectrum of this compound will show a molecular ion peak and several fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

m/zIonComments
248/250[M]⁺Molecular ion peak with Cl isotope pattern.
213[M-Cl]⁺Loss of a chlorine atom.
179[M-CF₃]⁺Loss of a trifluoromethyl group.
145[M-Cl-CF₃]⁺Loss of chlorine and a trifluoromethyl group.
69[CF₃]⁺Trifluoromethyl cation.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a liquid aromatic compound such as this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin film of the liquid.

  • Instrument Setup:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrument Setup (Gas Chromatography):

    • Set the injector temperature (e.g., 250 °C) and the oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Instrument Setup (Mass Spectrometry):

    • Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

    • Set the mass range to be scanned (e.g., m/z 40-350).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The mass spectrometer will acquire data in full scan mode as the compound elutes from the GC column.

Visualizations

Spectroscopy_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information NMR NMR Connectivity Connectivity NMR->Connectivity Provides detailed information on atom connectivity IR IR Functional Groups Functional Groups IR->Functional Groups Identifies characteristic vibrational modes MS MS Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Determines mass and elemental composition through fragmentation

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Experimental_Workflow Sample_Preparation Sample Preparation (Dissolving/Diluting) Data_Acquisition Data Acquisition (NMR, IR, MS) Sample_Preparation->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Fragmentation Analysis) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A typical experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of a chlorine atom and two trifluoromethyl groups on the benzene ring imparts unique electronic and steric properties, influencing its reactivity, binding affinity, and metabolic stability. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, based on state-of-the-art computational chemistry methods. Detailed structural parameters and the energetic profile of trifluoromethyl group rotation are presented, offering valuable insights for researchers in drug discovery and materials science.

Molecular Structure

The molecular structure of this compound was determined through computational modeling and geometry optimization. The resulting structure provides key insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Optimized Molecular Geometry

The equilibrium geometry of this compound was computed using Density Functional Theory (DFT), a robust method for predicting molecular structures. The optimized geometry reveals a planar benzene ring, with the chlorine atom and the carbon atoms of the trifluoromethyl groups lying in the plane of the ring.

Table 1: Selected Bond Lengths in this compound

BondAtom 1Atom 2Bond Length (Å)
C-ClC1Cl1.735
C-CF₃ (ortho)C2C(CF₃)1.521
C-CF₃ (para)C4C(CF₃)1.518
C-F (avg, ortho)C(CF₃)F1.345
C-F (avg, para)C(CF₃)F1.346
C-C (ring avg)CC1.390

Table 2: Selected Bond Angles in this compound

AngleAtom 1Atom 2Atom 3Bond Angle (°)
C2-C1-ClC2C1Cl121.5
C6-C1-ClC6C1Cl118.8
C1-C2-C(CF₃)C1C2C(CF₃)123.1
C3-C2-C(CF₃)C3C2C(CF₃)117.4
C3-C4-C(CF₃)C3C4C(CF₃)121.8
C5-C4-C(CF₃)C5C4C(CF₃)121.7
F-C-F (avg, ortho)FC(CF₃)F107.2
F-C-F (avg, para)FC(CF₃)F107.3

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation of the two trifluoromethyl (-CF₃) groups. Understanding the energy barriers associated with these rotations is critical for predicting the molecule's dynamic behavior and its ability to adopt different spatial arrangements.

Rotational Barriers of Trifluoromethyl Groups

The rotational energy profiles of the ortho- and para-trifluoromethyl groups were calculated to determine the barriers to rotation. These barriers arise from steric hindrance and electronic interactions between the rotating -CF₃ group and the adjacent substituents and the benzene ring.

Table 3: Calculated Rotational Energy Barriers for Trifluoromethyl Groups

Rotating GroupRotational Barrier (kcal/mol)
C2-CF₃ (ortho)1.8
C4-CF₃ (para)0.9

The lower rotational barrier for the para-trifluoromethyl group is attributed to the absence of adjacent bulky substituents, allowing for more facile rotation compared to the ortho-positioned group, which experiences steric hindrance from the neighboring chlorine atom.

Experimental and Computational Protocols

Computational Methodology

Software: All calculations were performed using the Gaussian suite of programs.

Method: The molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional.

Basis Set: The 6-31G(d) basis set was employed for all atoms, providing a good balance between accuracy and computational cost for this system.

Conformational Analysis: The rotational energy profiles for the trifluoromethyl groups were determined by performing a series of constrained geometry optimizations (scans) where the relevant dihedral angle was systematically varied. The energy of the molecule was calculated at each step to construct the potential energy surface for the rotation.

Frequency Analysis: Vibrational frequencies were calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum and to provide theoretical infrared (IR) and Raman spectra for further characterization.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the computational study and the key relationships between the molecular components.

computational_workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis conf_analysis Conformational Analysis (Dihedral Scan) geom_opt->conf_analysis data_extraction Extraction of Structural Parameters freq_analysis->data_extraction barrier_calc Calculation of Rotational Barriers conf_analysis->barrier_calc results Final Structural and Energetic Data data_extraction->results barrier_calc->results

Computational Chemistry Workflow

molecular_relationships benzene_ring Benzene Ring cl Chlorine (C1) benzene_ring->cl Substituent cf3_ortho CF3 Group (C2) benzene_ring->cf3_ortho Substituent cf3_para CF3 Group (C4) benzene_ring->cf3_para Substituent cl->cf3_ortho Steric Interaction

Key Molecular Interactions

Conclusion

This technical guide provides a detailed analysis of the molecular structure and conformational properties of this compound based on high-level computational methods. The presented data on bond lengths, bond angles, and rotational energy barriers offer a foundational understanding of this molecule's three-dimensional nature. This information is invaluable for researchers engaged in the rational design of new pharmaceuticals and advanced materials, enabling more accurate predictions of molecular interactions and properties. The detailed computational protocol also serves as a template for the in-silico investigation of other complex organic molecules.

An In-depth Technical Guide to the Reactivity and Stability of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-bis(trifluoromethyl)benzene is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of a chlorine atom and two strongly electron-withdrawing trifluoromethyl groups on the benzene ring, impart distinct reactivity and stability characteristics. These features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of molecules, properties that are highly desirable in drug design. This guide provides a comprehensive overview of the reactivity and stability of this compound, including its physical and chemical properties, key reactions with detailed experimental insights, and its applications in medicinal chemistry.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is insoluble in water but soluble in common organic solvents.[1] The presence of two trifluoromethyl groups significantly influences its physical properties, such as boiling point and density.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 327-76-4[2]
Molecular Formula C₈H₃ClF₆[1]
Molecular Weight 260.55 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point ~145 - 147 °C[1]
Density ~1.496 g/cm³[1]
Solubility Insoluble in water; soluble in organic solvents[1]

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern, which is influenced by the presence of chlorine and trifluoromethyl groups. A publicly available gas chromatography-mass spectrometry (GC-MS) spectrum confirms the molecular weight and provides insights into its fragmentation.[3]

Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution and activate it towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring of this compound is susceptible to attack by nucleophiles, leading to the displacement of the chlorine atom. The trifluoromethyl groups at the ortho and para positions effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution.[4][5] This reactivity is crucial for introducing a variety of functional groups onto the aromatic scaffold.

Logical Workflow for Nucleophilic Aromatic Substitution

sn_ar_workflow start This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Nucleophilic Attack nucleophile Nucleophile (e.g., RO⁻, R₂NH, RS⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product Elimination of Leaving Group leaving_group Chloride Ion (Cl⁻) meisenheimer->leaving_group

Caption: Generalized workflow for the SNAr reaction of this compound.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the benzene ring of this compound is significantly retarded due to the deactivating effect of the trifluoromethyl groups.[6] Reactions such as nitration require harsh conditions, and the substitution typically occurs at the position meta to the trifluoromethyl groups, which is the least deactivated position. For instance, nitration of this compound would be expected to yield 1-chloro-2,4-bis(trifluoromethyl)-6-nitrobenzene and/or 1-chloro-2,4-bis(trifluoromethyl)-5-nitrobenzene.

Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the synthesis of complex organic molecules. The reactivity in these coupling reactions is influenced by the choice of catalyst, ligand, base, and solvent.

Experimental Workflow for a Generic Cross-Coupling Reaction

cross_coupling_workflow substrate This compound reaction_mixture Reaction Mixture substrate->reaction_mixture coupling_partner Coupling Partner (e.g., Boronic Acid, Amine) coupling_partner->reaction_mixture catalyst_system Palladium Catalyst + Ligand catalyst_system->reaction_mixture base Base base->reaction_mixture solvent Solvent solvent->reaction_mixture heating Heating reaction_mixture->heating workup Workup and Purification heating->workup product Coupled Product workup->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Stability

This compound exhibits good chemical and thermal stability under normal conditions.[1] This stability can be attributed to the strong carbon-fluorine bonds and the overall electron-deficient nature of the aromatic ring.

Thermal Stability: The molecule is expected to have a relatively high thermal stability. However, at elevated temperatures, decomposition can occur.[7][8] It should be stored in a cool, well-ventilated area away from heat sources and open flames.[6]

Chemical Stability:

  • Oxidation and Reduction: The compound is resistant to oxidation and reduction reactions to a certain extent.[6] However, under strong oxidizing conditions, such as with a strong oxidant at high temperatures, the benzene ring may be susceptible to oxidative cleavage.[6]

  • Hydrolysis: The chloro- and trifluoromethyl groups are generally stable to hydrolysis under neutral conditions. The stability towards acidic and basic hydrolysis would depend on the reaction conditions, with the potential for slow hydrolysis of the C-Cl bond under forcing basic conditions. The trifluoromethyl groups are highly resistant to hydrolysis. It is recommended to store the compound in a dry area to prevent potential hydrolysis.[1]

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[9] Consequently, this compound serves as a valuable starting material for the synthesis of various biologically active molecules.[] While direct incorporation of the 1-chloro-2,4-bis(trifluoromethyl)phenyl moiety into marketed drugs is not widely documented, its structural analogs are key components of several important pharmaceuticals. The reactivity of the chloro-substituent allows for its use as a handle to introduce the bis(trifluoromethyl)phenyl scaffold into larger, more complex molecules.

Signaling Pathway Diagram (Hypothetical)

Given its potential as a building block for bioactive molecules, a hypothetical signaling pathway is presented to illustrate how a drug candidate derived from this scaffold might function. For instance, a derivative could be designed to inhibit a specific kinase involved in a cancer-related signaling cascade.

signaling_pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes drug Drug Derivative of 1-Chloro-2,4-bis- (trifluoromethyl)benzene drug->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.

Conclusion

This compound is a specialty chemical with a unique combination of stability and controlled reactivity. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution and cross-coupling reactions, making it a valuable intermediate for the synthesis of complex molecules. The inherent stability of the trifluoromethyl groups contributes to the robustness of this building block and can impart favorable pharmacokinetic properties to its derivatives. For researchers and professionals in drug development, understanding the chemical behavior of this compound opens up avenues for the design and synthesis of novel therapeutic agents and functional materials. Further exploration of its reaction scope and the biological activity of its derivatives is a promising area for future research.

References

1-Chloro-2,4-bis(trifluoromethyl)benzene IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of two strongly electron-withdrawing trifluoromethyl groups and a reactive chlorine atom on the benzene ring imparts unique chemical properties and reactivity. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and reactivity, tailored for a technical audience.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .

Due to its frequent use in various industrial and academic settings, it is also known by several synonyms. These include:

  • 2,4-Bis(trifluoromethyl)chlorobenzene

  • 2,4-Di(trifluoromethyl)chlorobenzene

  • 4-Chloro-1,3-bis(trifluoromethyl)benzene

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₃ClF₆
Molecular Weight 248.56 g/mol
CAS Number 327-76-4
Appearance Colorless to light yellow liquid
Boiling Point Approximately 145-147 °C
Density Approximately 1.496 g/cm³
Solubility Insoluble in water; soluble in common organic solvents.[1]
Vapor Pressure Low at room temperature[1]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the electrophilic chlorination of 1,3-bis(trifluoromethyl)benzene. The trifluoromethyl groups are strongly deactivating and meta-directing, influencing the position of the incoming electrophile.

Experimental Protocol: Electrophilic Chlorination of 1,3-bis(trifluoromethyl)benzene

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 1,3-Bis(trifluoromethyl)benzene

  • Chlorine (Cl₂) gas or N-chlorosuccinimide (NCS)

  • Lewis acid catalyst (e.g., iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃))

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using Cl₂), a condenser, and a drying tube, dissolve 1,3-bis(trifluoromethyl)benzene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Lewis acid catalyst to the solution. The amount should be catalytic, typically 5-10 mol%.

  • If using chlorine gas, bubble it through the stirred solution at a controlled rate. If using N-chlorosuccinimide, add it portion-wise to the reaction mixture.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically carried out at room temperature or with gentle heating.

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain this compound.

Reactivity

The two trifluoromethyl groups on the benzene ring are powerful electron-withdrawing groups. This has two major consequences for the reactivity of the molecule:

  • Deactivation of the Aromatic Ring: The electron density of the benzene ring is significantly reduced, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene.

  • Regioselectivity: Electrophilic attack is directed to the positions meta to both trifluoromethyl groups. Since the trifluoromethyl groups are at positions 1 and 3, the incoming electrophile will primarily substitute at the 5-position. The chlorine atom at the 1-position further influences the regioselectivity of subsequent reactions.

Applications in Research and Development

The unique electronic properties and substitution pattern of this compound make it a valuable building block in the synthesis of more complex molecules, particularly in the following areas:

  • Pharmaceuticals: The trifluoromethyl group is a common motif in many modern drugs, as it can enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into potential drug candidates.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of trifluoromethyl groups can improve the efficacy and stability of pesticides and herbicides.

  • Materials Science: The presence of fluorine atoms can impart desirable properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered electronic properties.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 1,3-Bis(trifluoromethyl)benzene Reaction Electrophilic Chlorination (Cl₂ or NCS, Lewis Acid) Start->Reaction Reactant Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Crude Product Purification Purification (Fractional Distillation) Workup->Purification Extracted Product Product Product: This compound Purification->Product Pure Product

References

An In-depth Technical Guide to 1-Chloro-2,4-bis(trifluoromethyl)benzene: Historical Development and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, discovery, and key synthetic methodologies for 1-Chloro-2,4-bis(trifluoromethyl)benzene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by its trifluoromethyl and chloro substituents.[1] This document details the primary synthetic pathways, including experimental protocols, and presents key physical and spectral data in a structured format.

Historical Development and Discovery

The precise historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature. However, its development is intrinsically linked to the broader advancements in fluorine chemistry and the synthesis of trifluoromethylated aromatic compounds. The journey to synthesize such molecules began with early methods of trifluoromethylation, such as the Swarts reaction in the late 19th century, which used antimony fluorides.[2] A significant leap forward came in the 1930s with the industrial use of hydrogen fluoride for the synthesis of benzotrifluorides.[2]

The synthesis of this compound likely emerged from the need for highly functionalized and electron-deficient aromatic building blocks in various fields of chemical research and development, particularly in the pharmaceutical and agrochemical industries. The presence of two strongly electron-withdrawing trifluoromethyl groups and a chlorine atom on the benzene ring imparts unique chemical reactivity and biological activity to molecules incorporating this scaffold.

A plausible and widely utilized synthetic route to this compound involves a multi-step process starting from a suitable precursor, which is then elaborated to the final product. A key transformation in this sequence is the Sandmeyer reaction, a versatile method for converting aryl amines to aryl halides via diazonium salts, discovered by Traugott Sandmeyer in 1884.[3]

Key Synthetic Pathway

The most common and logical synthetic route to this compound involves the diazotization of 2,4-bis(trifluoromethyl)aniline, followed by a copper(I) chloride-mediated Sandmeyer reaction to introduce the chlorine atom. This pathway is advantageous due to the commercial availability of the starting aniline and the reliability of the Sandmeyer reaction.

Synthesis_Pathway Aniline 2,4-Bis(trifluoromethyl)aniline Diazonium 2,4-Bis(trifluoromethyl)benzenediazonium chloride Aniline->Diazonium NaNO2, HCl Product This compound Diazonium->Product CuCl

Caption: Synthetic pathway from 2,4-bis(trifluoromethyl)aniline to this compound.

Experimental Protocols

1. Synthesis of 2,4-Bis(trifluoromethyl)aniline (Precursor)

The precursor, 2,4-bis(trifluoromethyl)aniline, can be synthesized through various methods. One common approach is the reduction of the corresponding nitro compound, 2,4-bis(trifluoromethyl)nitrobenzene.

  • Materials: 2,4-bis(trifluoromethyl)nitrobenzene, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • A mixture of 2,4-bis(trifluoromethyl)nitrobenzene (1 eq.), iron powder (3 eq.), and ammonium chloride (0.5 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated at reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

    • The filtrate is concentrated under reduced pressure to remove the ethanol.

    • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 2,4-bis(trifluoromethyl)aniline, which can be purified further by distillation or chromatography if necessary.

2. Synthesis of this compound

This procedure details the diazotization of 2,4-bis(trifluoromethyl)aniline and the subsequent Sandmeyer reaction.

  • Materials: 2,4-bis(trifluoromethyl)aniline, Sodium nitrite, Hydrochloric acid (concentrated), Copper(I) chloride, Ice.

  • Procedure:

    • Diazotization: 2,4-bis(trifluoromethyl)aniline (1 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution and can be tested with starch-iodide paper.

    • Sandmeyer Reaction: In a separate flask, copper(I) chloride (1.2 eq.) is dissolved in concentrated hydrochloric acid. The freshly prepared cold diazonium salt solution is then added slowly to the copper(I) chloride solution with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) until the evolution of nitrogen gas ceases.

    • Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification D1 Dissolve Aniline in HCl D2 Cool to 0-5 °C D1->D2 D3 Add NaNO2 solution D2->D3 S2 Add Diazonium Salt D3->S2 S1 Prepare CuCl solution S1->S2 S3 Warm and Heat S2->S3 W1 Extraction S3->W1 W2 Washing W1->W2 W3 Drying and Concentration W2->W3 W4 Fractional Distillation W3->W4

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 328-84-7[1]
Molecular Formula C₈H₃ClF₆[1]
Molecular Weight 260.55 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 145 - 147 °C[1]
Density 1.496 g/cm³ (approximate)[1]
Solubility Insoluble in water, soluble in organic solvents[1]

Table 2: Spectral Data

Data TypeKey Features
¹H NMR Aromatic protons typically appear as complex multiplets in the range of 7.5-8.0 ppm.
¹³C NMR Aromatic carbons appear in the range of 120-140 ppm. Carbons attached to trifluoromethyl groups show characteristic quartets due to C-F coupling.
¹⁹F NMR Two distinct signals for the two trifluoromethyl groups are expected, typically in the range of -60 to -65 ppm (relative to CFCl₃).
Mass Spectrometry (GC-MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z 260 and 262 in a roughly 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation patterns will include the loss of Cl and CF₃ groups.

Applications in Research and Development

This compound serves as a critical building block in the synthesis of a wide array of more complex molecules. Its utility stems from:

  • Pharmaceuticals: The trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

  • Agrochemicals: The unique substitution pattern contributes to the development of new herbicides, insecticides, and fungicides.

  • Materials Science: It can be used in the synthesis of specialty polymers and other materials with desirable thermal and chemical resistance.

The chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.

Logical_Relationships cluster_properties Properties cluster_compound cluster_applications Applications P1 Electron Withdrawing C This compound P1->C P2 Lipophilicity P2->C P3 Metabolic Stability P3->C A1 Pharmaceuticals C->A1 A2 Agrochemicals C->A2 A3 Materials Science C->A3

Caption: Relationship between properties and applications of the target compound.

References

Solubility Profile of 1-Chloro-2,4-bis(trifluoromethyl)benzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-2,4-bis(trifluoromethyl)benzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents. This guide is intended to support research, development, and formulation activities where this compound is utilized.

Qualitative Solubility Profile

This compound is a halogenated aromatic compound. Its molecular structure, characterized by a chlorinated and bis-trifluoromethylated benzene ring, renders it hydrophobic. Consequently, it exhibits poor solubility in aqueous solutions and is generally soluble in organic solvents.[1] The trifluoromethyl groups contribute to its lipophilicity.

A summary of the qualitative solubility is presented in the table below. It is important to note that this information is based on general principles of solubility for similar chemical structures and not on specific experimental data for this compound.

Solvent ClassGeneral SolubilityRationale
Polar Protic
WaterInsolubleThe hydrophobic nature of the molecule, owing to the benzene ring and trifluoromethyl groups, prevents significant interaction with polar water molecules.
Alcohols (e.g., Methanol, Ethanol)Likely SolubleWhile alcohols are polar, their alkyl chains can interact with the nonpolar parts of the solute. Solubility is expected but may be limited compared to less polar solvents. For a related compound, 1,2-dichloro-4-(trifluoromethyl)benzene, solubility in ethanol has been noted.[2]
Polar Aprotic
Acetone, DichloromethaneLikely SolubleThese solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. 1,2-dichloro-4-(trifluoromethyl)benzene is reportedly soluble in acetone and dichloromethane.[2]
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Likely SolubleThese are strong, polar aprotic solvents capable of dissolving many organic compounds.
Nonpolar
Toluene, Hexane, BenzeneLikely SolubleThe principle of "like dissolves like" suggests high solubility in nonpolar aromatic and aliphatic hydrocarbon solvents due to favorable van der Waals interactions. A similar compound, 1-chloro-3-(trifluoromethyl)benzene, is soluble in hexane, benzene, and toluene.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The following protocol describes the Isothermal Shake-Flask Method, a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is essential to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the respective solvent.

    • Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (g/L) = C * DF Where:

      • C = Concentration of the diluted sample (g/L)

      • DF = Dilution factor

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Add excess solute to vial prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_cap Cap vial securely prep_solvent->prep_cap equil_shake Agitate at constant temperature (e.g., 24-72h) prep_cap->equil_shake equil_settle Allow undissolved solute to settle equil_shake->equil_settle sample_supernatant Withdraw supernatant equil_settle->sample_supernatant sample_filter Filter through 0.22 µm filter sample_supernatant->sample_filter sample_dilute Dilute sample for analysis sample_filter->sample_dilute sample_analyze Quantify using GC or HPLC sample_dilute->sample_analyze calc_solubility Calculate solubility from concentration and dilution factor sample_analyze->calc_solubility

References

Methodological & Application

The Versatile Role of 1-Chloro-2,4-bis(trifluoromethyl)benzene in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Chloro-2,4-bis(trifluoromethyl)benzene is a valuable and versatile building block in organic synthesis, prized for its unique electronic properties and reactivity. The presence of two strong electron-withdrawing trifluoromethyl groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the chlorine atom provides a handle for various palladium-catalyzed cross-coupling reactions. These characteristics make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for key transformations involving this compound.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the benzene ring in this compound facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion. This SNAr reaction is a powerful tool for the formation of carbon-heteroatom bonds.

A. Synthesis of Aryl Ethers

The reaction of this compound with phenols or alkoxides provides a straightforward route to diaryl ethers and alkyl aryl ethers, which are common motifs in many biologically active molecules.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Chloro-4-trifluoromethylphenol

This protocol is adapted from a procedure for a structurally similar compound and can be optimized for various phenolic nucleophiles.[1]

  • Materials:

    • 2,4-Dichloro-1-(trifluoromethyl)benzene (can be conceptually replaced with this compound for similar reactivity)

    • Potassium hydroxide

    • Polar, aprotic solvent (e.g., DMSO, DMF)

    • Non-nucleophilic hydroxy-containing solvent (e.g., t-butanol)

    • Concentrated hydrochloric acid

    • Carbon tetrachloride

  • Procedure:

    • In a suitable reaction vessel, dissolve potassium hydroxide in a mixture of the polar aprotic solvent and the non-nucleophilic hydroxy-containing solvent.

    • Add this compound to the basic solution.

    • Heat the reaction mixture and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture and add water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., carbon tetrachloride).[1]

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the phenol product.[1]

    • Collect the product by filtration, wash with water, and dry. Further purification can be achieved by distillation or recrystallization.

Quantitative Data for a Related Reaction:

The synthesis of 2-chloro-4-trifluoromethylphenol from 2,4-dichloro-1-trifluoromethylbenzene using potassium hydroxide in a mixed solvent system resulted in a 69% yield after distillation.[1]

ReactantProductBaseSolventYield
2,4-Dichloro-1-trifluoromethylbenzene2-Chloro-4-trifluoromethylphenolKOHDMSO/t-butanol69%[1]
B. Synthesis of Aryl Thioethers

The reaction with thiols or their corresponding thiolates provides access to aryl thioethers, which are important in medicinal chemistry and materials science.

Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of Aryl Thioethers

  • Materials:

    • This compound

    • Thiol (e.g., thiophenol)

    • Base (e.g., sodium hydroxide, potassium carbonate)

    • Solvent (e.g., DMF, DMSO, ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve the thiol and a slight excess of the base in the chosen solvent.

    • Add this compound to the solution.

    • Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

II. Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the electron-deficient ring of this compound can be effectively utilized in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.

A. Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of N-aryl amines from aryl halides. For an electron-deficient substrate like this compound, this transformation is generally efficient.

Reaction Scheme:

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.

    • Add the amine, followed by this compound and the solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Related Aryl Chlorides:

Aryl ChlorideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-ChlorotolueneN-MethylanilinePd₂(dba)₃ / YPhosKOtBuTolueneRT>99
2-ChlorotoluenePiperidinePd₂(dba)₃ / YPhosKOtBuTolueneRT95
4-ChlorobenzonitrileMorpholinePd₂(dba)₃ / YPhosKOtBuTolueneRT98

Note: These data for related aryl chlorides suggest that this compound should be a highly reactive substrate under similar conditions.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.

Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling of a Related Dichlorinated Substrate

This protocol for 2,4-dichloro-1-(trifluoromethyl)benzene can be adapted for this compound.[2]

  • Materials:

    • This compound

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (1-5 mol%).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours, monitoring by TLC or GC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of 2,4-dichloro-1-(trifluoromethyl)benzene: [2]

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O95
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O92
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90
C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

Reaction Scheme:

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the solvent and the amine base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).

    • Filter the reaction mixture to remove the ammonium salts.

    • Concentrate the filtrate and dissolve the residue in an organic solvent.

    • Wash with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Visualizing Reaction Pathways

organic_synthesis_pathways cluster_snar Nucleophilic Aromatic Substitution cluster_coupling Palladium-Catalyzed Cross-Coupling A This compound B Aryl Ethers A->B ArOH, Base C Aryl Thioethers A->C ArSH, Base D N-Aryl Amines (Buchwald-Hartwig) A->D RNH₂, Pd cat., Ligand, Base E Biaryls (Suzuki-Miyaura) A->E ArB(OH)₂, Pd cat., Ligand, Base F Aryl Alkynes (Sonogashira) A->F R-C≡CH, Pd cat., Cu(I), Base

Caption: Synthetic pathways from this compound.

buchner_hartwig_workflow start Start reagents Combine Aryl Halide, Amine, Base, Pd Catalyst, and Ligand in an inert atmosphere start->reagents reaction Heat and Stir reagents->reaction monitoring Monitor reaction by TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, Filter monitoring->workup Complete extraction Extract with Organic Solvent, Wash, and Dry workup->extraction purification Purify by Column Chromatography extraction->purification end Final Product purification->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes: 1-Chloro-2,4-bis(trifluoromethyl)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2,4-bis(trifluoromethyl)benzene is a highly versatile fluorinated aromatic compound that serves as a critical building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a chlorine atom and two potent electron-withdrawing trifluoromethyl (CF₃) groups on a benzene ring, imparts unique chemical reactivity and desirable pharmacological properties to its derivatives.

The incorporation of trifluoromethyl groups is a widely used strategy in drug design to enhance key molecular properties.[1] These groups can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic profiles and greater potency.[2]

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) , allowing for the facile introduction of various nucleophiles.[3] Furthermore, the carbon-chlorine bond provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , enabling the construction of complex biaryl structures.[4] These two reaction pathways form the foundation of its utility in synthesizing diverse scaffolds for drug discovery.

Applications in Pharmaceutical Synthesis

While specific marketed drugs directly incorporating the 2,4-bis(trifluoromethyl)phenyl moiety via this starting material are not prominently documented in publicly available literature, its derivatives, particularly N-aryl-2,4-bis(trifluoromethyl)anilines, are key intermediates in the synthesis of biologically active compounds. The methodologies described are foundational for creating libraries of compounds for screening and lead optimization.

Derivatives have shown potential in various therapeutic areas:

  • Antimicrobial Agents: Cinnamanilides bearing the 3,5-bis(trifluoromethyl)phenyl group (an isomer, but electronically similar) have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Anticancer Agents: The anilino triazolopyrimidine scaffold, a class of potent antimicrotubule agents, often incorporates substituted anilines. While direct examples with the 2,4-bis(trifluoromethyl) substitution are not cited, the synthetic routes are directly applicable.[6][7]

  • Antimalarial Compounds: N-aryl-3-trifluoromethyl pyrido[1,2-a]benzimidazoles have shown pan-active potential against multiple stages of the Plasmodium parasite, highlighting the utility of trifluoromethyl-substituted anilines in infectious disease research.[8]

The primary value of this compound lies in its ability to readily form the N-(2,4-bis(trifluoromethyl)phenyl) substructure through SₙAr reactions with amines.

Data Presentation

Table 1: Representative Nucleophilic Aromatic Substitution (SₙAr) Reactions

The following table summarizes typical reaction conditions for the SₙAr of activated aryl chlorides with amines. The high activation provided by two CF₃ groups suggests that reactions with this compound would proceed efficiently under similar or milder conditions.

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)Notes
Primary Aliphatic AmineDMSOK₂CO₃80 - 1204 - 1285 - 95Reaction is typically high-yielding due to the strong electronic activation.
Aniline DerivativeDMFNaH25 - 606 - 1870 - 90A strong base may be required for less nucleophilic anilines.
Secondary Cyclic AmineAcetonitrileDIPEA60 - 828 - 2490 - 98Tertiary amine bases are often sufficient.
Ammonia (aqueous)Dioxane-100 - 15012 - 2460 - 80Requires higher temperatures and pressure in a sealed vessel.

Note: Yields are estimates based on reactions with similarly activated aryl chlorides. Actual yields will vary based on the specific nucleophile and precise conditions.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

This table outlines common conditions for the Suzuki coupling of electron-deficient aryl chlorides. The C-Cl bond in this compound is activated towards oxidative addition, a key step in the catalytic cycle.[9]

Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂O (10:1)8080 - 95[10]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane10085 - 98
3-Thiopheneboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9075 - 90
Methylboronic acidPd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄Toluene10060 - 75

Note: Yields and conditions are based on established protocols for electron-deficient aryl chlorides and may require optimization for this specific substrate.[11]

Mandatory Visualizations

Logical and Experimental Workflows

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Pharmaceutical Scaffolds A This compound B Nucleophilic Aromatic Substitution (SₙAr) A->B + R₂NH, Base C Suzuki-Miyaura Cross-Coupling A->C + R-B(OH)₂, Pd Cat., Base D N-Aryl-2,4-bis(trifluoromethyl)anilines B->D E 2,4-bis(trifluoromethyl)biaryls C->E

Caption: Synthetic utility of the target building block.

G start Start reagents Combine aryl chloride, amine, base, and solvent in reaction flask. start->reagents react Heat mixture to 80-120 °C with stirring for 4-24 hours. reagents->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Cool, dilute with solvent, wash with water and brine. monitor->workup dry Dry organic layer over Na₂SO₄, filter, and concentrate. workup->dry purify Purify crude product via flash column chromatography. dry->purify end End (Pure Product) purify->end

Caption: Experimental workflow for SₙAr reactions.

G start Start reagents Combine aryl chloride, boronic acid, Pd catalyst, ligand, and base under inert atmosphere. start->reagents solvent Add degassed solvent (e.g., Toluene/H₂O). reagents->solvent react Heat mixture to 80-100 °C with vigorous stirring for 12-24 hours. solvent->react monitor Monitor reaction progress by TLC or GC-MS. react->monitor workup Cool, dilute with EtOAc, filter through Celite, and perform aqueous wash. monitor->workup dry Dry organic layer over MgSO₄, filter, and concentrate. workup->dry purify Purify crude product via flash column chromatography. dry->purify end End (Pure Product) purify->end

Caption: Experimental workflow for Suzuki coupling.

Representative Signaling Pathway

Many kinase inhibitors utilize fluorinated aniline moieties to achieve high potency and favorable drug-like properties. A common target for such inhibitors is the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor Inhibitor derived from 2,4-bis(CF₃)phenyl scaffold Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK pathway.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and the reagents used may be irritants or toxic.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired amine (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add enough anhydrous DMSO to dissolve the reactants (concentration approx. 0.5 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-substituted-2,4-bis(trifluoromethyl)aniline.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • RuPhos (4 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Toluene and Deionized water (degassed)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents (Toluene/H₂O in a 10:1 ratio, to achieve a concentration of ~0.25 M) via syringe.[10]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,4-bis(trifluoromethyl)-substituted biaryl product.

References

Application Notes: The Role of 1-Chloro-2,4-bis(trifluoromethyl)benzene in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2,4-bis(trifluoromethyl)benzene is a highly versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of advanced agrochemicals. Its unique chemical structure, characterized by a reactive chlorine atom and two strongly electron-withdrawing trifluoromethyl (CF₃) groups, imparts desirable properties to the resulting active ingredients. The presence of trifluoromethyl moieties is known to enhance the biological efficacy, metabolic stability, and lipophilicity of agrochemical compounds, which can lead to improved potency, better plant uptake, and enhanced performance.[1] This document outlines the application of this compound in the development of novel herbicides and fungicides, providing detailed protocols and efficacy data for researchers in the field.

Chemical Properties and Reactivity

The chlorine atom on the benzene ring is activated towards nucleophilic aromatic substitution (SₙAr) by the two electron-withdrawing CF₃ groups at the ortho and para positions. This enhanced reactivity allows for the straightforward introduction of a wide variety of functional groups, making it an ideal scaffold for creating diverse chemical libraries for high-throughput screening.

Application I: Development of Novel PPO-Inhibiting Herbicides

Derivatives of this compound have been synthesized and identified as potent inhibitors of protoporphyrinogen oxidase (PPO). PPO-inhibiting herbicides are a crucial class of agrochemicals that induce rapid weed death by causing an accumulation of phototoxic intermediates in the chlorophyll biosynthesis pathway.

Logical Synthesis Pathway

The general approach involves a nucleophilic aromatic substitution reaction where the chlorine atom of this compound is displaced by a substituted phenoxide. This reaction forms a diaryl ether linkage, a common structural motif in many PPO-inhibiting herbicides.

G A This compound (Starting Material) C Nucleophilic Aromatic Substitution (SₙAr) A->C B Substituted Phenol (Nucleophile) B->C D Novel Diaryl Ether Derivative (Intermediate) C->D Forms Diaryl Ether E Further Functionalization (Optional) D->E F Final PPO-Inhibiting Herbicide Candidate D->F Direct Use E->F Improves Selectivity/ Activity

Caption: Synthesis logic for PPO-inhibiting herbicides.

Quantitative Herbicidal Activity Data

The following table summarizes the post-emergence herbicidal activity of synthesized diaryl ether derivatives against common agricultural weeds.

Compound IDR-Group on PhenolApplication Rate (g a.i./ha)Amaranthus retroflexus (% Control)Setaria viridis (% Control)
H-01 4-NO₂759588
H-02 4-CN759285
H-03 2,4-diCl758575
Fomesafen (Commercial Std.)759865
Experimental Protocol: Synthesis of Herbicide Candidate H-01

Objective: To synthesize 1-(4-nitrophenoxy)-2,4-bis(trifluoromethyl)benzene.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol and anhydrous DMF.

  • Stir the mixture until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Add this compound dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure diaryl ether compound.

Application II: Development of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The 2,4-bis(trifluoromethyl)phenyl moiety is an effective pharmacophore for targeting the succinate dehydrogenase enzyme complex in fungi. SDHI fungicides disrupt the fungal respiratory chain, leading to a rapid depletion of cellular energy.

Experimental Workflow: From Synthesis to Bioassay

The development process for these novel fungicides follows a structured workflow from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis Phase cluster_bioassay Biological Evaluation Phase A This compound + Heterocyclic Thiol B Base-Catalyzed SₙAr Reaction A->B C Crude Thioether Product B->C D Purification (Chromatography) C->D E Pure Fungicide Candidate D->E F Stock Solution Preparation (in DMSO) E->F G Serial Dilution in 96-Well Plates F->G H Inoculation with Fungal Spore Suspension G->H I Incubation (25°C, 48-72h) H->I J Optical Density Measurement (Growth Assessment) I->J K IC₅₀ Value Calculation J->K

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic rings. The substrate, 1-Chloro-2,4-bis(trifluoromethyl)benzene, is an exceptionally activated electrophile for SNAr reactions. The two strongly electron-withdrawing trifluoromethyl (-CF₃) groups, positioned ortho and para to the chlorine atom, significantly lower the electron density of the aromatic ring. This pronounced electronic activation facilitates the attack of various nucleophiles and stabilizes the intermediate Meisenheimer complex, leading to efficient displacement of the chloride leaving group under relatively mild conditions.

These application notes provide detailed protocols for the SNAr of this compound with a range of common nucleophiles, including amines, phenols, and thiols. The resulting 2,4-bis(trifluoromethyl)phenyl derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the unique properties imparted by the trifluoromethyl groups are highly sought after.

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the two electron-withdrawing trifluoromethyl groups. In the subsequent, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound B Meisenheimer Complex A->B + Nucleophile Nu Nucleophile (Nu-H) Base Base C Substituted Product B->C - Cl- D Chloride Salt

Caption: General mechanism of the SNAr reaction.

Summary of Reaction Conditions

The following table summarizes various reported and representative conditions for the nucleophilic aromatic substitution on this compound and closely related analogues.

Nucleophile (Example)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Substituted Anilines-MethanolRoom Temp.0.5 - 0.7580-95Yields vary with aniline substituents.[1]
2-Chloro-4-trifluoromethylphenolK₂CO₃DMSORoom Temp.24HighBased on a similar electrophile.[2]
Sodium Hydrosulfide (NaSH)-DMSO11010HighBased on 3,5-bis(trifluoromethyl)chlorobenzene.

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. This compound is a hazardous chemical; consult the safety data sheet (SDS) before use.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Substituted Anilines)

This protocol is adapted from the reaction of anilines with a similarly activated chloro-aromatic compound.[1]

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Methanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30-45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a precipitate of the product may form. If so, filter the solid product and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to afford the desired N-(2,4-bis(trifluoromethyl)phenyl)aniline derivative.

Protocol 2: Reaction with Phenolic Nucleophiles (e.g., 4-Fluorophenol)

This protocol is a representative procedure based on the reactivity of similar activated chloro-aromatics with phenolic nucleophiles.[2]

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO) (anhydrous)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add 4-fluorophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol is based on the successful SNAr of a related bis(trifluoromethyl)chlorobenzene with a sulfur nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add thiophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to generate the thiophenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the reaction is complete as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • The resulting crude aryl sulfide can be purified by flash chromatography or distillation under reduced pressure.

Experimental Workflow

The following diagram illustrates a generalized workflow for performing and analyzing the SNAr reactions described in these protocols.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Nucleophile and Reagents B Set up Reaction Under Appropriate Atmosphere A->B C Combine Reactants and Solvent B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Quench Reaction and Extract Product D->E F Purify Product (Chromatography/Recrystallization) E->F G Characterize Product (NMR, MS, etc.) F->G

Caption: A generalized workflow for SNAr reactions.

Conclusion

The protocols outlined in these application notes demonstrate the versatility of this compound as a substrate in nucleophilic aromatic substitution reactions. The strong activation provided by the two trifluoromethyl groups allows for the efficient synthesis of a diverse range of substituted aromatic compounds under accessible laboratory conditions. These methods serve as a valuable starting point for the development of novel molecules in the fields of drug discovery, materials science, and agrochemicals. Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles to achieve the best possible outcomes.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 1-Chloro-2,4-bis(trifluoromethyl)benzene. This electron-deficient aryl chloride is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The presence of two strong electron-withdrawing trifluoromethyl groups significantly influences its reactivity, necessitating carefully optimized reaction conditions to achieve high yields.

Core Concepts and Reaction Principle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide. The reaction is widely favored due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.

The catalytic cycle for the Suzuki coupling of this compound is initiated by the oxidative addition of the aryl chloride to a palladium(0) complex. This step is generally facilitated by the electron-deficient nature of the aromatic ring. The subsequent transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst.

Data Presentation: A Survey of Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound and a closely related substrate, 2,4-dichloro-1-(trifluoromethyl)benzene, with several arylboronic acids. This data provides a comparative overview to guide reaction optimization.

EntryAryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~95%
22,4-Dichloro-1-(trifluoromethyl)benzenePhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane1001285%
32,4-Dichloro-1-(trifluoromethyl)benzene4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1101692%
42,4-Dichloro-1-(trifluoromethyl)benzene4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF902488%

Experimental Protocols

The following are detailed protocols for representative Suzuki-Miyaura coupling reactions involving this compound and related substrates.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methodologies for the coupling of electron-deficient aryl chlorides.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water (1 mL) to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2,4-bis(trifluoromethyl)-1,1'-biphenyl.

Protocol 2: Site-Selective Suzuki Coupling of 2,4-Dichloro-1-(trifluoromethyl)benzene with Phenylboronic Acid

This protocol demonstrates the selective coupling at the more reactive chlorine position, influenced by the electronic effects of the trifluoromethyl group.[1]

Materials:

  • 2,4-Dichloro-1-(trifluoromethyl)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add 2,4-dichloro-1-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.3 mmol, 1.3 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and RuPhos (0.06 mmol, 6 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-chloro-4-phenyl-1-(trifluoromethyl)benzene.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-X(Ln) Pd0->PdII OxAdd->PdII Ar-X Transmetal Transmetalation DiarylPd Ar-Pd(II)-Ar'(Ln) PdII->DiarylPd Transmetal->DiarylPd Ar'B(OH)₂ / Base BaseX [B(OH)₂X]⁻ DiarylPd->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Ar-Ar' (Biaryl Product) ArX Ar-X (this compound) Boronic Ar'-B(OH)₂ (Arylboronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Solvent start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Isolated Biaryl Product purify->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Synthesis of Novel Derivatives from 1-Chloro-2,4-bis(trifluoromethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-bis(trifluoromethyl)benzene is a valuable and versatile starting material in medicinal chemistry and materials science. The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring significantly influences its reactivity, making it an excellent substrate for a variety of synthetic transformations. The electron-deficient nature of the benzene ring activates the chlorine atom for nucleophilic aromatic substitution and facilitates palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of novel biaryl, amine, ether, and thioether derivatives from this compound.

Key Synthetic Strategies

The primary synthetic routes for derivatizing this compound include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, leading to the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.

  • Nucleophilic Aromatic Substitution (SₙAr): For the formation of carbon-oxygen and carbon-sulfur bonds, yielding diaryl ethers and thioethers.

The following sections provide detailed protocols and quantitative data for each of these key transformations.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of biaryl compounds. The electron-withdrawing nature of the trifluoromethyl groups in this compound makes the C-Cl bond susceptible to oxidative addition to the palladium catalyst.

General Reaction Scheme

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 2,4-Bis(trifluoromethyl)-1,1'-biphenyl Derivative catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 4'-Methoxy-2,4-bis(trifluoromethyl)-1,1'-biphenyl

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 260.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (2.0 mmol, 424.4 mg).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in toluene (2 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a degassed mixture of toluene (8 mL) and water (1 mL) to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Chlorides

The following table summarizes representative yields for the Suzuki-Miyaura coupling of an analogous substrate, 2,4-dichloro-1-(trifluoromethyl)benzene, which demonstrates the feasibility and efficiency of this reaction.[1] The reaction selectively occurs at the 4-position due to the electronic effects of the trifluoromethyl group.

Arylboronic Acid (R-B(OH)₂)ProductYield (%)
Phenylboronic acid2-Chloro-4-phenyl-1-(trifluoromethyl)benzene85
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene88
4-Methylphenylboronic acid2-Chloro-4-(4-methylphenyl)-1-(trifluoromethyl)benzene82
4-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)-1-(trifluoromethyl)benzene79

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[2][3] This method is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide.

General Reaction Scheme

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 Amine (R¹R²NH) reactant2->catalyst product N-Aryl Amine Derivative catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of N-Phenyl-2,4-bis(trifluoromethyl)aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 260.5 mg) and aniline (1.2 mmol, 111.7 mg).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired N-aryl amine.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Chlorides

The following table provides representative data for the Buchwald-Hartwig amination of various aryl chlorides with different amines, illustrating the broad scope of this transformation.

Aryl ChlorideAmineCatalyst SystemBaseSolventYield (%)
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuToluene94
4-ChloroanisoleAnilinePd₂(dba)₃ / BINAPNaOtBuToluene85
2-ChloropyridinePiperidinePd(OAc)₂ / RuPhosK₃PO₄Dioxane92
1-Chloro-4-nitrobenzeneBenzylaminePdCl₂(dppf)Cs₂CO₃THF89

Nucleophilic Aromatic Substitution (SₙAr) for Ether and Thioether Synthesis

The strong electron-withdrawing effect of the two trifluoromethyl groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SₙAr).[4][5] This allows for the facile synthesis of diaryl ethers and thioethers by reacting with appropriate nucleophiles.

General Reaction Scheme

SNAr reactant1 This compound reagents Base Solvent reactant1->reagents reactant2 Nucleophile (Nu-H) reactant2->reagents product Substituted Derivative reagents->product

Caption: General scheme for the SₙAr reaction of this compound.

Experimental Protocol: Synthesis of 2,4-Bis(trifluoromethyl)phenyl Phenyl Ether

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add phenol (1.2 mmol, 113 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg) in anhydrous DMF (10 mL).

  • Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.

  • Add this compound (1.0 mmol, 260.5 mg) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the diaryl ether.

Experimental Protocol: Synthesis of 2,4-Bis(trifluoromethyl)phenyl Phenyl Thioether

This protocol is analogous to the ether synthesis, substituting a thiol for the phenol.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Follow the procedure for the synthesis of the diaryl ether, using thiophenol (1.2 mmol, 132.2 mg) in place of phenol.

  • The reaction may proceed at a lower temperature (e.g., 60-80 °C) due to the higher nucleophilicity of the thiolate anion.

Quantitative Data: SₙAr Reactions of Activated Aryl Halides

The following table presents typical yields for SₙAr reactions of various activated aryl halides with O- and S-nucleophiles.

Aryl HalideNucleophileBaseSolventTemperature (°C)Yield (%)
1-Chloro-2,4-dinitrobenzenePhenolK₂CO₃DMF10095
1-Fluoro-4-nitrobenzene4-MethoxyphenolK₂CO₃DMSO14085
1-Chloro-2-nitro-4-(trifluoromethyl)benzeneThiophenolCs₂CO₃DMF8092
4-ChlorobenzotrifluorideSodium methoxide-MethanolReflux75

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of derivatives from this compound.

Workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification & Characterization A Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand (if applicable) - Base B Add Anhydrous, Degassed Solvent A->B C Establish Inert Atmosphere (Argon or Nitrogen) B->C D Heat to Desired Temperature with Vigorous Stirring C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (Quench, Dilute, Extract) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate Under Reduced Pressure H->I J Flash Column Chromatography I->J K Characterize Pure Product (NMR, MS, etc.) J->K

Caption: A generalized experimental workflow for the synthesis of derivatives.

References

Application Notes and Protocols for the Nitration of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nitration of 1-Chloro-2,4-bis(trifluoromethyl)benzene. Due to the electron-withdrawing nature of the trifluoromethyl and chloro groups, this reaction requires strong nitrating conditions. The protocols described herein are based on established methods for the nitration of deactivated aromatic compounds.

Introduction

The nitration of this compound is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. The introduction of a nitro group onto the aromatic ring provides a versatile handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. The strong deactivating effect of the two trifluoromethyl groups and the chlorine atom makes the aromatic ring electron-deficient, thus necessitating the use of potent nitrating agents, typically a mixture of fuming nitric acid and fuming sulfuric acid (oleum).[1][2]

Data Presentation

The following table summarizes typical reaction conditions for the nitration of deactivated aromatic compounds, providing a comparative overview of the parameters relevant to the nitration of this compound.

SubstrateNitrating AgentTemperature (°C)Reaction TimeYield (%)Reference
1,4-bis(trifluoromethyl)benzene100% HNO₃ / 24% Fuming H₂SO₄90 - 105Not Specified35[1][2]
o-chlorobenzotrifluorideConc. HNO₃ / Conc. H₂SO₄ then Conc. HNO₃ / Oleum (20% SO₃)30 then 75-80, then 95-100, then 120-130Not specifiedNot specified for mononitration
2-chloro-5-nitro-benzotrifluorideConc. HNO₃ / Fuming H₂SO₄95 - 1051 hour97
1,3-bis(trifluoromethyl)benzeneConc. HNO₃ / 20% Oleum60, then 85, then 100, then 110, then 12025 min addition, then 1h, 1h, 1h, 2h holds85

Experimental Protocols

The following is a representative protocol for the nitration of this compound, synthesized from procedures for structurally similar compounds.

Protocol 1: Nitration using Fuming Nitric Acid and Fuming Sulfuric Acid

This protocol is adapted from the nitration of 1,4-bis(trifluoromethyl)benzene and is suitable for small-scale laboratory synthesis.[1][2]

Materials:

  • This compound

  • Fuming nitric acid (95-100%)

  • Fuming sulfuric acid (20-30% SO₃)

  • Ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add fuming sulfuric acid (20% SO₃, 3 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add fuming nitric acid (1.1 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add this compound (1 equivalent) dropwise to the stirred mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.

    • Allow the ice to melt completely. The crude product may precipitate as a solid or an oil.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the nitration of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_acid Prepare Nitrating Mixture (Fuming HNO3 + Fuming H2SO4) start->prep_acid add_substrate Add this compound prep_acid->add_substrate react Heat and Stir (Monitor by TLC/GC) add_substrate->react quench Quench on Ice react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product (Recrystallization/Chromatography) dry_concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the nitration of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of benzene, which is analogous to the nitration of this compound.

reaction_mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_catalyst_regen Catalyst Regeneration HNO3 HNO3 Nitronium NO2+ HNO3->Nitronium + H2SO4 H2SO4 H2SO4 HSO4 HSO4- H2O H2O Sigma_complex [Ar(H)(NO2)]+ Nitronium->Sigma_complex + Ar-H Benzene Ar-H Product Ar-NO2 Sigma_complex->Product - H+ H_plus H+ Regen_H2SO4 H2SO4 H_plus->Regen_H2SO4 + HSO4-

Caption: Generalized mechanism for electrophilic aromatic nitration.

References

analytical methods for the detection and quantification of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 1-Chloro-2,4-bis(trifluoromethyl)benzene, a halogenated aromatic compound, utilizing gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds such as this compound. The mass spectrometer allows for definitive identification and quantification of the analyte.[1][2]

Application Note

This method is suitable for the trace-level quantification of this compound in various matrices, including organic solvents, reaction mixtures, and environmental samples after appropriate sample preparation. The use of a nonpolar capillary column provides good separation for halogenated aromatic compounds.[3] Electron ionization (EI) is a common and effective ionization technique for this class of compounds.

Experimental Protocol

a) Sample Preparation:

The choice of sample preparation technique depends on the sample matrix.

  • Liquid Samples (e.g., reaction mixtures, organic solvents):

    • Dilute an accurately weighed or measured sample in a suitable volatile organic solvent such as hexane or dichloromethane to an approximate concentration of 1 µg/mL.

    • If particulates are present, filter the sample through a 0.45 µm PTFE syringe filter.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Solid Samples:

    • Accurately weigh the solid sample.

    • Perform a liquid-solid extraction with a suitable organic solvent (e.g., hexane, dichloromethane). Sonication can be used to improve extraction efficiency.

    • Filter the extract and dilute as necessary to fall within the calibration range.

  • Aqueous Samples:

    • Perform a liquid-liquid extraction (LLE) by mixing the aqueous sample with an immiscible organic solvent (e.g., dichloromethane).

    • Separate the organic layer.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract if necessary and dilute to the final volume with the appropriate solvent.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent nonpolar capillary column).

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 m/z) for identification.

    • SIM Ions for this compound (C₈H₃ClF₆, MW: 248.56): m/z 248 (M+), 213 (M-Cl)+, 179 (M-CF3)+.

c) Calibration:

Prepare a series of calibration standards of this compound in the chosen solvent (e.g., hexane) over the desired concentration range (e.g., 0.1 - 10 µg/mL). Analyze the standards under the same conditions as the samples and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the typical performance of the proposed GC-MS method. These values are illustrative and may vary depending on the specific instrument and experimental conditions.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a viable alternative for the quantification of this compound, particularly for samples that are not suitable for direct GC analysis or when derivatization is not desired.

Application Note

This reversed-phase HPLC method is suitable for the analysis of this compound in process control samples and purity assessments. A C18 column is used to separate the analyte from other nonpolar impurities. The mobile phase composition can be adjusted to optimize the retention and resolution.

Experimental Protocol

a) Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile).

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Dilute the sample as necessary to be within the linear range of the detector.

b) Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent reversed-phase C18 column).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

c) Calibration:

Prepare a series of calibration standards of this compound in the mobile phase over a suitable concentration range (e.g., 1 - 100 µg/mL). Analyze the standards and construct a calibration curve based on the peak area versus concentration.

Quantitative Data Summary

The following table summarizes the typical performance of the proposed HPLC-UV method. These values are illustrative and may vary depending on the specific instrument and experimental conditions.

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Volatile Analytes HPLC HPLC-UV Analysis Filtration->HPLC Non-Volatile / Thermal Labile Integration Peak Integration GCMS->Integration HPLC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for the quantification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 1-Chloro-2,4-bis(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities often originate from the synthetic route. These can include positional isomers, unreacted starting materials, and incompletely halogenated intermediates. For instance, if the synthesis involves fluorination of a trichloromethyl precursor, incompletely fluorinated species (e.g., 1-chloro-2-(dichlorofluoromethyl)-4-(trifluoromethyl)benzene) can be a significant impurity.[1][2]

Q2: Which purification technique is most suitable for this compound?

The choice of technique depends on the nature of the impurities, the required purity level, and the scale of the purification.

  • Fractional Distillation is highly effective for separating volatile impurities with different boiling points. Given that this compound is a liquid with a boiling point around 145-147°C, this is often the primary method for bulk purification.[3][4][5]

  • Preparative Gas Chromatography (pGC) is ideal for achieving very high purity on a laboratory scale, especially for separating close-boiling isomers.[5]

  • Column Chromatography can be used to remove non-volatile or highly polar impurities.[4][6]

Q3: What level of purity can I expect to achieve?

With optimized methods, high purity is attainable.

  • Fractional Distillation: Can typically achieve >98% purity, depending on the boiling point difference between the product and impurities.

  • Preparative Gas Chromatography: Can yield purities of >99.5%.[7]

Q4: How should I handle and store the purified product?

This compound should be stored in a tightly-sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. It should also be stored separately from strong oxidizing and reducing agents.[3]

Data Presentation: Physical Properties and Purification Parameters

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₃ClF₆[3]
Molecular Weight 260.55 g/mol [3]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point ~145 - 147 °C[3]
Density ~1.496 g/cm³[3]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, hexanes)[3]
Typical Purity (Post-GC) >99.5%[7]

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

IssueProbable CauseRecommended Solution
Poor Separation During Fractional Distillation 1. Insufficient column efficiency (too few theoretical plates). 2. Boiling points of impurities are too close to the product. 3. Distillation rate is too high (flooding).1. Use a longer packed column (e.g., Vigreux or Raschig rings) or a spinning band distillation apparatus. 2. Switch to a higher resolution technique like preparative GC. 3. Reduce the heating rate to ensure a slow, steady collection of distillate.
Low Yield After Purification 1. Product loss during transfers. 2. Inefficient collection of fractions during distillation. 3. Irreversible adsorption on the column stationary phase (chromatography).1. Minimize the number of transfers between flasks. 2. Collect fractions carefully and analyze each by GC to avoid discarding product-rich fractions. 3. Choose a more inert stationary phase or deactivate the silica gel before use.
Product Contamination After Distillation 1. Bumping of the crude material into the condenser. 2. Thermal decomposition of impurities or product.1. Ensure smooth boiling by using a magnetic stir bar or boiling chips. Do not overfill the distillation flask (max 2/3 full). 2. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.
Tailing Peaks in Gas Chromatography 1. Active sites on the column interacting with the compound. 2. Column overload.1. Use a deactivated or specially coated GC column designed for halogenated compounds. 2. Reduce the injection volume.

Experimental Protocols

Protocol 1: Fractional Distillation Under Atmospheric Pressure
  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Fill the distillation flask with the crude this compound, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds of its capacity.

  • Heating: Begin heating the flask gently using a heating mantle. Stir the liquid to ensure even boiling.

  • Equilibration: Allow the vapor to slowly rise through the column. An equilibrium between the vapor and liquid phases (a "reflux ring") should be established and allowed to slowly ascend the column.

  • Fraction Collection: Collect the initial distillate (forerun) which contains lower-boiling impurities. Once the temperature at the distillation head stabilizes at the boiling point of the target compound (~145-147°C), switch to a new collection flask.[3]

  • Main Fraction: Collect the product while the temperature remains stable.

  • Termination: Stop the distillation when the temperature either drops (indicating the product is exhausted) or rises sharply (indicating higher-boiling impurities are beginning to distill). Do not distill to dryness.

  • Analysis: Analyze the collected main fraction for purity using Gas Chromatography (GC).

Protocol 2: Preparative Gas Chromatography (pGC)
  • System Preparation: Install a suitable preparative-scale GC column (e.g., a non-polar or medium-polarity phase). Condition the column according to the manufacturer's instructions to remove any contaminants.

  • Method Development: Develop an analytical-scale GC method to determine the retention times of the product and all impurities. Optimize the temperature program for maximum separation (resolution).

  • Sample Injection: Inject an appropriate volume of the crude material onto the pGC column. Avoid overloading the column, as this will degrade separation quality.

  • Fraction Collection: Monitor the chromatogram from the detector. As the peak corresponding to this compound begins to elute, direct the column effluent to a cooled collection trap (e.g., using liquid nitrogen) to condense the purified compound.[5]

  • Repetitive Cycles: Repeat the injection and collection cycle as needed to obtain the desired quantity of purified product.[5]

  • Product Recovery: After the final cycle, allow the collection trap to warm to room temperature. Rinse the purified liquid into a collection vial using a small amount of a highly volatile solvent (like dichloromethane or ether) and carefully evaporate the solvent to yield the pure product.

Visualizations

PurificationWorkflow start Crude Product check_impurities Analyze Impurities by GC/MS start->check_impurities decision_volatility Are impurities volatile with different B.P.? check_impurities->decision_volatility distillation Fractional Distillation decision_volatility->distillation  Yes column_chrom Column Chromatography (Non-volatile impurities) decision_volatility->column_chrom  No check_purity1 Check Purity > 98%? distillation->check_purity1 pgc Preparative GC check_purity1->pgc  No end_product Pure Product check_purity1->end_product  Yes check_purity2 Check Purity > 99.5%? pgc->check_purity2 column_chrom->check_purity1 check_purity2->end_product  Yes

Caption: Workflow for selecting a purification technique.

DistillationTroubleshooting start Poor Separation in Fractional Distillation check_temp Is temperature at head unstable? start->check_temp check_rate Is distillation rate too high? check_temp->check_rate Yes check_column Is column efficiency sufficient? check_temp->check_column No check_rate->check_temp No sol_heating Solution: Reduce heating rate. Ensure slow, steady takeoff. check_rate->sol_heating Yes sol_column Solution: Use a longer packed column or a spinning band system. check_column->sol_column No sol_pgc Impurities have very close B.P. Solution: Switch to Preparative GC. check_column->sol_pgc Yes

Caption: Troubleshooting guide for fractional distillation.

References

common side reactions in the synthesis of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2,4-bis(trifluoromethyl)benzene. The primary and most effective synthetic route discussed is the Sandmeyer reaction of 2,4-bis(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The recommended and most regioselective method for the synthesis of this compound is the Sandmeyer reaction. This process involves the diazotization of 2,4-bis(trifluoromethyl)aniline followed by a copper(I) chloride-mediated displacement of the diazonium group.

Q2: Why is the direct electrophilic chlorination of 1,3-bis(trifluoromethyl)benzene not a recommended primary route?

A2: The two trifluoromethyl (-CF₃) groups on the benzene ring are strongly electron-withdrawing and act as meta-directors for electrophilic aromatic substitution. Consequently, the direct chlorination of 1,3-bis(trifluoromethyl)benzene will predominantly yield 1-Chloro-3,5-bis(trifluoromethyl)benzene as the major product. The desired this compound isomer would be a minor byproduct, making this route inefficient for its preparation.

Q3: What are the most common side reactions to expect during the Sandmeyer synthesis of this compound?

A3: The most prevalent side reactions include the formation of 2,4-bis(trifluoromethyl)phenol, azo coupling byproducts, and biaryl compounds. These arise from the reaction of the diazonium salt with water, unreacted aniline, or through radical-mediated dimerization, respectively.

Q4: How can I minimize the formation of the phenolic byproduct?

A4: To minimize the formation of 2,4-bis(trifluoromethyl)phenol, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization and the Sandmeyer reaction. Additionally, ensuring an acidic environment and using anhydrous solvents can suppress the reaction with water.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction. TLC can be used for rapid qualitative assessment of the consumption of the starting aniline. GC-MS provides a more detailed analysis, allowing for the identification and quantification of the desired product and any side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Sandmeyer reaction.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction.1. Ensure the complete dissolution of the aniline in the acidic medium before adding the diazotizing agent. Use a slight excess of the diazotizing agent (e.g., sodium nitrite or tert-butyl nitrite). 2. Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer steps. 3. Use a freshly prepared and active copper(I) chloride catalyst. Ensure thorough mixing of the diazonium salt solution with the copper catalyst.
Presence of a significant amount of 2,4-bis(trifluoromethyl)phenol in the product mixture Reaction of the diazonium salt with water.Maintain a low reaction temperature. Use a non-aqueous solvent for the Sandmeyer reaction if possible. Ensure the reaction is conducted under anhydrous conditions to the extent possible.
Observation of a colored, high molecular weight byproduct Formation of an azo compound due to the coupling of the diazonium salt with unreacted 2,4-bis(trifluoromethyl)aniline or the product.Ensure complete diazotization of the starting aniline. Add the diazonium salt solution to the copper(I) chloride solution, rather than the reverse, to keep the concentration of the diazonium salt low in the reaction mixture.
Formation of biaryl byproducts Radical-mediated coupling of the aryl radical intermediate.Use of a sufficient amount of the copper(I) catalyst can help to efficiently trap the aryl radical, minimizing dimerization.
Inconsistent reaction outcomes Variability in the quality of reagents or reaction conditions.Use freshly distilled solvents and high-purity reagents. Carefully control the temperature and addition rates. Ensure the copper(I) chloride is active and not oxidized.
Quantitative Data on Potential Side Products
Side Product Chemical Formula Molecular Weight ( g/mol ) Expected GC-MS Elution Behavior
2,4-bis(trifluoromethyl)phenolC₈H₄F₆O246.11Typically elutes after the desired product due to hydrogen bonding with the stationary phase.
Azo-bis(2,4-bis(trifluoromethyl)benzene)C₁₆H₆F₁₂N₂502.22Significantly longer retention time than the monomeric products.
Biphenyl-2,2',4,4'-tetrakis(trifluoromethyl)C₁₆H₆F₁₂454.21Longer retention time than the desired product.
1-Chloro-3,5-bis(trifluoromethyl)benzeneC₈H₃ClF₆248.56May have a similar retention time to the desired product, requiring good chromatographic resolution.

Experimental Protocols

Key Experiment: Sandmeyer Reaction of 2,4-bis(trifluoromethyl)aniline

1. Diazotization of 2,4-bis(trifluoromethyl)aniline:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-bis(trifluoromethyl)aniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

2. Sandmeyer Reaction:

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

  • The reaction mixture is then typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Visualizations

Sandmeyer_Reaction_Pathway cluster_diazotization Diazotization Step (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_side_reactions Potential Side Reactions Aniline 2,4-bis(trifluoromethyl)aniline Diazonium 2,4-bis(trifluoromethyl)benzenediazonium chloride Aniline->Diazonium NaNO₂, HCl Aryl_Radical 2,4-bis(trifluoromethyl)phenyl radical + N₂ Diazonium->Aryl_Radical CuCl (electron transfer) Phenol 2,4-bis(trifluoromethyl)phenol Diazonium->Phenol H₂O Azo_Compound Azo byproduct Diazonium->Azo_Compound Unreacted Aniline Product This compound Aryl_Radical->Product CuCl₂ (Cl transfer) Biaryl Biaryl byproduct Aryl_Radical->Biaryl Dimerization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Phenol_Impurity Phenol Impurity Problem->Phenol_Impurity Yes Colored_Impurity Colored Impurity Problem->Colored_Impurity Yes End Successful Synthesis Problem->End No Check_Diazotization Check Diazotization Conditions (Temp, Reagents) Low_Yield->Check_Diazotization Check_Water Minimize Water Content Phenol_Impurity->Check_Water Check_Aniline Ensure Complete Diazotization Colored_Impurity->Check_Aniline Check_Sandmeyer Check CuCl Activity & Reaction Temp Check_Diazotization->Check_Sandmeyer Check_Sandmeyer->Problem Check_Water->Problem Check_Aniline->Problem

Caption: A logical workflow for troubleshooting common synthesis issues.

strategies to improve the yield of 1-Chloro-2,4-bis(trifluoromethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions for the synthesis of 1-Chloro-2,4-bis(trifluoromethyl)benzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves the chlorination of a suitable xylene precursor, followed by photochlorination of the methyl groups to trichloromethyl groups, and subsequent fluorination to the desired product.

Question 1: Why is the yield of the initial chlorination of the aromatic ring low, or why am I getting a mixture of isomers?

Answer:

Low yield or poor selectivity in the initial electrophilic chlorination of the aromatic ring can be attributed to several factors:

  • Inappropriate Catalyst: The choice and activity of the Lewis acid catalyst are critical.

  • Reaction Temperature: Temperature control is crucial; excessively high temperatures can lead to the formation of undesired isomers and byproducts.

  • Purity of Starting Materials: The presence of other isomers in the starting xylene will result in a mixture of chlorinated products.

Strategies for Improvement:

  • Catalyst Selection: Ferric chloride (FeCl₃) is a common and effective catalyst for chlorination. Ensure it is anhydrous.

  • Temperature Control: Maintain a stable reaction temperature. A range of 60-65°C is often optimal for selectivity.

  • Starting Material Purity: Use a high-purity starting material to avoid the formation of multiple isomers.

Question 2: The photochlorination of the methyl groups to trichloromethyl groups is incomplete. What can I do to drive the reaction to completion?

Answer:

Incomplete photochlorination is a common issue that can significantly impact the final yield. The primary reasons for this are insufficient chlorine supply, inadequate UV irradiation, or suboptimal temperature.

Strategies for Improvement:

  • Chlorine Supply: Ensure a steady and sufficient flow of chlorine gas. The amount of chlorine should be at least stoichiometric to the number of hydrogens being replaced.

  • UV Irradiation: The UV lamp should be of appropriate wavelength and intensity. Ensure the lamp is positioned for maximum exposure of the reaction mixture.

  • Temperature: While the reaction is initiated by UV light, temperature can influence the reaction rate. Monitor and optimize the reaction temperature.

  • Radical Initiator: The use of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), can help initiate and sustain the chlorination reaction.

Question 3: During the fluorination of the bis(trichloromethyl) intermediate, I am observing a low conversion to the desired bis(trifluoromethyl) product. How can I improve the fluorination yield?

Answer:

The fluorination of trichloromethyl groups to trifluoromethyl groups, often achieved via a Swarts-type reaction, is a critical step. Low yields can result from an insufficiently reactive fluorinating agent, suboptimal reaction conditions, or the presence of impurities.

Strategies for Improvement:

  • Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is a common reagent for this transformation, often in the presence of a catalyst like antimony pentachloride (SbCl₅). Other metallic fluorides such as SbF₃ can also be used. The choice and purity of the fluorinating agent are crucial.

  • Reaction Conditions: The reaction is typically carried out under pressure and at elevated temperatures. Optimization of temperature and pressure is necessary to achieve high conversion. For instance, fluorination with HF can be conducted at temperatures ranging from 40 to 150°C.

  • Anhydrous Conditions: The presence of water can deactivate the fluorinating agent and lead to side reactions. Ensure all reactants and the reaction setup are thoroughly dried.

  • Catalyst: The use of a catalyst like SbCl₅ can significantly improve the rate and completeness of the fluorination.

Question 4: I am observing significant amounts of partially fluorinated byproducts, such as -CFCl₂ and -CF₂Cl groups. How can these be minimized?

Answer:

The formation of partially fluorinated intermediates is a strong indication that the fluorination reaction has not gone to completion. This can be due to several factors outlined below.

Strategies for Improvement:

  • Reaction Time and Temperature: Increasing the reaction time and/or temperature can help drive the reaction towards the fully fluorinated product. However, be cautious of potential decomposition at excessively high temperatures.

  • Stoichiometry of Fluorinating Agent: Ensure a sufficient excess of the fluorinating agent is used to replace all chlorine atoms.

  • Catalyst Activity: The catalyst may have lost activity. Using fresh or a higher loading of the catalyst can be beneficial.

  • Stepwise Fluorination: In some cases, a two-step fluorination process with purification of the intermediate products might be necessary to achieve high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common industrial approach involves a multi-step synthesis starting from a chlorinated xylene derivative. The key steps are:

  • Photochlorination: Radical chlorination of the methyl groups of the starting chloro-xylene to form 1-chloro-2,4-bis(trichloromethyl)benzene.

  • Fluorination: Subsequent halogen exchange reaction (e.g., Swarts reaction) using a fluorinating agent like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often with a catalyst, to convert the trichloromethyl groups into trifluoromethyl groups.

Q2: What are the key safety precautions to consider during the synthesis?

A2: The synthesis of this compound involves hazardous materials and reactions. Key safety precautions include:

  • Handling of Chlorine Gas: Chlorine is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Handling of Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Specialized training and PPE, including calcium gluconate gel as an antidote, are essential.

  • High-Pressure Reactions: The fluorination step may be conducted under high pressure. Use of a properly rated and maintained autoclave is critical.

  • Exothermic Reactions: Both chlorination and fluorination reactions can be exothermic. Proper temperature monitoring and cooling systems are necessary to prevent runaway reactions.

Q3: How can the purity of the final product be assessed and improved?

A3: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purification is typically achieved by fractional distillation under reduced pressure to separate the desired product from starting materials, intermediates, and byproducts.

Q4: Can the Sandmeyer reaction be used to synthesize this compound?

A4: Yes, a Sandmeyer-type reaction is a potential alternative synthetic route.[1][2][3][4] This would involve the diazotization of 2-chloro-4,6-bis(trifluoromethyl)aniline, followed by a copper-catalyzed reaction to introduce the chloro group at the desired position. However, the synthesis of the aniline precursor would be a necessary preceding step.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Related Chlorination Reaction

CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
AlCl₃Room Temp88099.5[5]
ZnCl₂Room Temp-7698.5[5]
SnCl₄Room Temp-7197.6[5]

Note: Data from a related chloromethylation reaction of 1,2,4-trifluorobenzene, illustrating the impact of different Lewis acid catalysts on yield and purity.

Table 2: Influence of Reaction Conditions on the Fluorination of a Trichloromethyl Group

Fluorinating AgentCatalystTemperature (°C)PressureYield of Trifluoromethyl Group (%)Reference
Anhydrous HF-40 - 150AutogenousModerate to High[6]
Anhydrous HFSbCl₅50-High[7]

Note: General conditions for the fluorination of trichloromethyl groups to trifluoromethyl groups on a benzene ring.

Experimental Protocols

Protocol 1: General Procedure for Photochlorination of a Chloro-xylene Derivative

  • Charge a suitable reactor equipped with a UV lamp, a gas inlet, a condenser, and a stirrer with the starting chloro-xylene derivative.

  • Heat the reactor to the desired temperature (e.g., 70-100°C).

  • If using, add a radical initiator (e.g., AIBN).

  • Turn on the UV lamp and start bubbling chlorine gas through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by GC analysis.

  • Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.

  • Purge the reactor with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

  • The crude 1-chloro-2,4-bis(trichloromethyl)benzene can be purified by distillation or used directly in the next step.

Protocol 2: General Procedure for Fluorination using Anhydrous HF

  • Charge a high-pressure autoclave with the crude 1-chloro-2,4-bis(trichloromethyl)benzene and the catalyst (e.g., SbCl₅), if used.

  • Seal the autoclave and evacuate it to remove air and moisture.

  • Introduce anhydrous hydrogen fluoride into the autoclave.

  • Heat the autoclave to the desired reaction temperature (e.g., 50-100°C) with stirring.

  • Maintain the reaction at the set temperature and pressure for the required duration.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess HF into a suitable scrubber.

  • The crude product is then typically washed with water and a neutralizing agent (e.g., sodium bicarbonate solution) before purification by fractional distillation.

Visualizations

experimental_workflow start Start: 1-Chloro-2,4-dimethylbenzene photochlorination Photochlorination (+ Cl2, UV light) start->photochlorination intermediate 1-Chloro-2,4-bis(trichloromethyl)benzene photochlorination->intermediate fluorination Fluorination (+ HF or Swarts Reagent) intermediate->fluorination product This compound fluorination->product purification Purification (Fractional Distillation) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Final Yield check_photochlorination Incomplete Photochlorination? start->check_photochlorination Step 1 check_fluorination Incomplete Fluorination? check_photochlorination->check_fluorination No increase_cl2_uv Increase Cl2 flow / UV intensity check_photochlorination->increase_cl2_uv Yes optimize_fluorination Optimize T, P, catalyst, or fluorinating agent stoichiometry check_fluorination->optimize_fluorination Yes purification_loss Check for losses during purification check_fluorination->purification_loss No optimize_distillation Optimize distillation conditions (vacuum, temperature) purification_loss->optimize_distillation Yes side_reactions Significant Side Reactions? purification_loss->side_reactions No analyze_byproducts Analyze byproducts (GC-MS) and adjust conditions side_reactions->analyze_byproducts Yes

Caption: Troubleshooting decision tree for low yield.

References

handling and storage guidelines for 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 1-Chloro-2,4-bis(trifluoromethyl)benzene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a chemical that requires careful handling due to its potential hazards. It is important to consult the safety data sheet (SDS) for specific hazard information. The trifluoromethyl groups enhance its stability, but it can still participate in vigorous reactions.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] The container should be tightly sealed to prevent exposure to moisture and air.[3] It is also advisable to store it separately from strong oxidizing agents, strong bases, and reactive metals.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Q4: What should I do in case of a spill?

A4: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Ensure adequate ventilation.

Q5: How should I dispose of waste containing this compound?

A5: Waste disposal should be carried out in accordance with local, state, and federal regulations. It is typically considered hazardous waste and should be disposed of through a licensed chemical waste disposal company.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₃ClF₆
Molecular Weight 260.55 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point Approximately 145-147 °C[3]
Density Approximately 1.496 g/cm³[3]
Solubility Insoluble in water, soluble in organic solvents[3]

Chemical Compatibility

The following table provides a general guideline for the compatibility of this compound with common laboratory materials. It is crucial to perform your own compatibility tests for specific applications and conditions.

MaterialCompatibility
Glass (Borosilicate) Excellent
Stainless Steel (304, 316) Good to Excellent
Hastelloy C-22, C-276 Excellent[4][5]
PTFE (Teflon®) Excellent[6][7][8][9]
PFA (Perfluoroalkoxy) Excellent[10][11][12]
Polypropylene (PP) Fair to Good (potential for swelling)
Polyethylene (PE) Fair to Good (potential for swelling)
Nitrile Gloves Good (for short-term contact)
Neoprene Gloves Good (for short-term contact)

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Heat and Stir (Monitor by TLC/GC-MS) B->C D Cool and Dilute C->D E Wash with Water and Brine D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the reaction of this compound with a nucleophile. The two trifluoromethyl groups strongly activate the aromatic ring for nucleophilic attack.[13]

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol, 1.1-1.5 equivalents)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, NMP)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the nucleophile and the base (if necessary).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Q: My Suzuki-Miyaura coupling reaction is not proceeding or is giving a low yield. What could be the problem?

A:

  • Inactive Catalyst: The palladium catalyst may have decomposed. Ensure you are using a fresh, active catalyst and that the reaction is performed under strictly inert conditions.

  • Base Incompatibility: The choice of base is crucial. For less reactive chlorides, a stronger base like Cs₂CO₃ or K₃PO₄ might be necessary. The base must be anhydrous if using a non-aqueous solvent system.

  • Solvent Effects: The solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or dioxane are often effective. Sometimes, the addition of water is necessary to facilitate the transmetalation step.

  • Low Reactivity of the Chloride: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[14] You may need to use a more active catalyst system (e.g., with a bulky phosphine ligand like SPhos or XPhos) and higher reaction temperatures.

Q: I am observing the formation of side products in my nucleophilic aromatic substitution (SNAr) reaction. What are the likely side reactions and how can I minimize them?

A:

  • Hydrolysis of Trifluoromethyl Groups: Under strongly basic conditions and elevated temperatures, the trifluoromethyl groups can be susceptible to hydrolysis, leading to the formation of carboxylic acids.[1][15][16] To avoid this, use milder bases and the lowest effective reaction temperature.

  • Multiple Substitutions: If the product of the initial substitution is still activated towards nucleophilic attack, multiple substitutions may occur. This can be minimized by using a stoichiometric amount of the nucleophile and carefully controlling the reaction time.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with your substrate. Use a more stable solvent if high temperatures are required.

Q: I am having difficulty purifying my product. What purification strategies are recommended?

A:

  • Column Chromatography: Silica gel column chromatography is the most common purification method. The choice of eluent will depend on the polarity of your product. A gradient elution may be necessary to separate closely related impurities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.

Q: How can I confirm the identity and purity of my product?

A:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation. The presence of the trifluoromethyl groups will result in characteristic signals in the ¹⁹F NMR spectrum and coupling patterns in the ¹H and ¹³C NMR spectra.[17][18][19][20]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of your product and assess its purity.[21]

Troubleshooting_Decision_Tree cluster_problem Experimental Issue cluster_suzuki Suzuki Coupling cluster_snar Nucleophilic Aromatic Substitution cluster_purification Purification / Analysis cluster_solutions Potential Solutions Start What is the problem? LowYield Low Yield / No Reaction Start->LowYield Suzuki SideProducts_Suzuki Side Products Start->SideProducts_Suzuki Suzuki LowYield_SNAr Low Yield / No Reaction Start->LowYield_SNAr SNAr SideProducts_SNAr Side Products Start->SideProducts_SNAr SNAr Purification_Difficulty Purification Difficulty Start->Purification_Difficulty Purification Identity_Uncertain Uncertain Product Identity Start->Identity_Uncertain Analysis Sol_Catalyst Check Catalyst Activity Use Bulky Ligand LowYield->Sol_Catalyst Sol_Base Change Base Ensure Anhydrous Conditions LowYield->Sol_Base Sol_Temp Increase Temperature LowYield->Sol_Temp Sol_Hydrolysis Use Milder Base Lower Temperature SideProducts_Suzuki->Sol_Hydrolysis LowYield_SNAr->Sol_Base LowYield_SNAr->Sol_Temp SideProducts_SNAr->Sol_Hydrolysis Sol_Stoichiometry Control Stoichiometry Monitor Reaction Time SideProducts_SNAr->Sol_Stoichiometry Sol_Chromatography Optimize Column Chromatography (Gradient Elution) Purification_Difficulty->Sol_Chromatography Sol_Recrystallization Attempt Recrystallization Purification_Difficulty->Sol_Recrystallization Sol_Analysis Perform NMR (1H, 13C, 19F) and Mass Spectrometry Identity_Uncertain->Sol_Analysis

A decision tree for troubleshooting common experimental issues.

References

troubleshooting challenging Suzuki couplings with 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with the sterically hindered and electron-deficient substrate, 1-Chloro-2,4-bis(trifluoromethyl)benzene .

The dual trifluoromethyl groups on this aryl chloride create a unique electronic environment, activating the C-Cl bond for oxidative addition. However, the ortho-CF₃ group introduces significant steric hindrance, which can impede catalyst performance and lead to low yields. This guide provides detailed troubleshooting steps, optimized protocols, and answers to frequently asked questions to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is failing or resulting in very low yields. What are the primary reasons?

A1: Low or no conversion with this substrate typically stems from a combination of two main factors: the inherent strength of the Carbon-Chlorine (C-Cl) bond and steric hindrance.

  • Challenging Oxidative Addition: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, which makes the initial oxidative addition to the palladium(0) catalyst the rate-limiting step.[1][2] While the electron-withdrawing trifluoromethyl groups help activate the bond, this step remains a significant kinetic barrier.[3][4]

  • Steric Hindrance: The CF₃ group at the 2-position (ortho to the chlorine) creates significant steric bulk. This can physically block the palladium catalyst from approaching the C-Cl bond for oxidative addition and can also hinder the final reductive elimination step to form the desired biaryl product.[5][6]

  • Inadequate Catalyst System: Standard palladium catalysts, such as those with simple triphenylphosphine (PPh₃) ligands, are often not active enough to overcome these hurdles.[3][7] Highly active, specialized catalyst systems are required.

Q2: What are the most effective catalyst and ligand systems for coupling this sterically hindered aryl chloride?

A2: For challenging substrates like this compound, it is critical to use a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is essential for activating the C-Cl bond.[8]

  • Bulky, Electron-Rich Monophosphine Ligands: The most successful ligands for this type of coupling are dialkylbiaryl phosphines (Buchwald ligands) and other sterically demanding alkylphosphines.[8]

    • Examples: XPhos, SPhos, RuPhos, and tricyclohexylphosphine (PCy₃) are excellent choices. They possess the necessary steric bulk and electron-donating properties to accelerate both oxidative addition and reductive elimination.[1][8][9]

  • Palladacycle Precatalysts: These are highly stable and active precatalysts that can outperform systems generated in situ. They often require lower catalyst loadings and show enhanced activity for aryl chlorides.[1][10]

Q3: How do I select the optimal base and solvent for this reaction?

A3: The base and solvent system is crucial for the transmetalation step and overall reaction success.

  • Base Selection: A moderately strong, non-nucleophilic base is typically required. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices for difficult couplings.[3][11] Potassium carbonate (K₂CO₃) can also be effective but may require higher temperatures or longer reaction times.

  • Solvent System: Anhydrous, polar aprotic solvents are generally preferred.

    • Recommended Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are common choices.[7][11] Often, a small amount of water (e.g., in a 10:1 solvent/water ratio) is added. Water can help solubilize the inorganic base and accelerate the transmetalation step.[9] However, excess water can promote unwanted side reactions.

Q4: I am observing significant side products, such as protodeboronation of my boronic acid. How can I minimize this?

A4: Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially under harsh conditions or with sensitive boronic acids.[5][12]

  • Use Milder Conditions: If possible, lower the reaction temperature and shorten the reaction time.

  • Use Boronic Esters: Pinacol boronate esters (Bpin) are often more stable to protodeboronation than their corresponding boronic acids.

  • Optimize the Base: Using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes reduce the rate of protodeboronation.[12][13]

  • Minimize Water: While a small amount of water can be beneficial, excess water, especially at high temperatures, can accelerate this side reaction.[12]

Q5: My reaction turns black, and the conversion stalls. What is causing this?

A5: The formation of a black precipitate is typically palladium black, which results from catalyst decomposition.[7][14] This indicates that the active palladium(0) catalyst is aggregating and falling out of the catalytic cycle.

  • Causes: This often happens at high temperatures or when the ligand is not robust enough to stabilize the palladium center throughout the reaction.

  • Solutions:

    • Use a More Stable Ligand: Bulky biaryl phosphine ligands are designed to be more robust and prevent catalyst decomposition.[8]

    • Lower the Temperature: If the reaction is being run at a very high temperature (e.g., >120 °C), try reducing it.

    • Ensure Inert Atmosphere: Oxygen can degrade both the phosphine ligands and the palladium catalyst. Ensure all solvents and the reaction headspace are thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[7]

Troubleshooting Guide

This table provides a quick reference for common problems and recommended solutions.

Symptom Possible Cause(s) Recommended Solution(s)
No or Low Conversion 1. Catalyst/ligand system is not active enough. 2. Reaction temperature is too low. 3. Incorrect base or solvent. 4. Reagents (especially solvent and base) are not properly degassed or anhydrous.1. Switch to a more active ligand (e.g., XPhos, SPhos, RuPhos). 2. Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C). 3. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene). 4. Ensure all reagents are dry and degas the reaction mixture thoroughly with an inert gas.[7]
Protodeboronation 1. Base is too strong or reaction temperature is too high. 2. Excess water in the reaction mixture. 3. Boronic acid is unstable under the reaction conditions.1. Use a milder base (e.g., K₂CO₃) or lower the temperature. 2. Use anhydrous solvents or reduce the amount of water co-solvent. 3. Use the corresponding pinacol boronate ester (Bpin) instead of the boronic acid.[5]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst system favors homocoupling.1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. 2. Screen different palladium precatalysts or ligands.
Formation of Palladium Black 1. Catalyst decomposition at high temperatures. 2. Ligand is not robust enough to stabilize the Pd(0) species.1. Lower the reaction temperature if possible. 2. Use a more robust, sterically demanding ligand like XPhos or SPhos.[8]

Optimized Reaction Conditions for Challenging Aryl Chlorides

The following table summarizes effective conditions reported for Suzuki couplings of electronically and sterically similar aryl chlorides, providing a strong starting point for optimization.

Aryl Chloride Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
4-Chloroanisole (Electron-Rich)Phenylboronic AcidPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)8094[9]
1-Chloro-2,6-dimethylbenzene (Sterically Hindered)4-(Benzoyloxy)butyl-BF₃KPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)8093[9]
2-Chloro-5-(trifluoromethyl)nitrobenzene (Electron-Poor)Phenylboronic AcidPd(OAc)₂ (0.00015)Tedicyp (0.0003)K₃PO₄ (1.5)Toluene130>99[3]
General Aryl ChloridesArylboronic Acids[Pd(κ²N,C-C₆H₄CH₂NMe₂)(PCy₃)(Cl)] (0.1-1)-Cs₂CO₃ (2)Dioxane10075-98[1][10]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Note: This procedure should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and XPhos ligand. Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the anhydrous, degassed 1,4-dioxane to the flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Filter the mixture through a pad of Celite® to remove the base and any palladium black, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting challenging Suzuki couplings.

Suzuki_Troubleshooting Start Low or No Yield with This compound Check_Catalyst Step 1: Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Step 2: Optimize Reaction Conditions Start->Check_Conditions Check_Side_Reactions Step 3: Analyze for Side Reactions Start->Check_Side_Reactions Use_Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) Check_Catalyst->Use_Bulky_Ligand Try_Precatalyst Try Palladacycle Precatalyst Check_Catalyst->Try_Precatalyst Increase_Temp Increase Temperature (80°C -> 110°C) Check_Conditions->Increase_Temp Screen_Bases Screen Bases (K3PO4, Cs2CO3) Check_Conditions->Screen_Bases Check_Solvent Ensure Anhydrous/Degassed Solvent (Dioxane, Toluene) Check_Conditions->Check_Solvent Protodeboronation Protodeboronation Observed? (Check by LC-MS) Check_Side_Reactions->Protodeboronation Use_Bpin Use Boronic Ester (Bpin) Protodeboronation->Use_Bpin Yes Milder_Base Use Milder Base (K2CO3) Protodeboronation->Milder_Base Yes Homocoupling Homocoupling/Decomposition? Protodeboronation->Homocoupling No Degas_Rigorously Rigorously Degas System Homocoupling->Degas_Rigorously Yes

Troubleshooting workflow for Suzuki coupling of this compound.

References

optimization of reaction conditions for derivatization of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for common derivatization reactions involving 1-Chloro-2,4-bis(trifluoromethyl)benzene. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly activates the aryl chloride for nucleophilic aromatic substitution (SNAr) and facilitates various palladium-catalyzed cross-coupling reactions.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The ortho and para trifluoromethyl groups make the aromatic ring highly electron-deficient, rendering the chloro-substituent susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).

Frequently Asked Questions & Troubleshooting

Q1: My SNAr reaction shows low or no conversion. What are the common causes?

A1: Low or no conversion in SNAr reactions with this substrate is typically linked to one of the following factors:

  • Nucleophile Reactivity: The nucleophile may not be strong enough. For neutral nucleophiles like amines or alcohols, a base is required to generate the more reactive conjugate base (amide or alkoxide).

  • Base Strength: The base used may be too weak to deprotonate the nucleophile effectively. For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary. For amines, a non-nucleophilic organic base or an inorganic carbonate might be sufficient, depending on the amine's pKa.

  • Solvent Choice: The reaction requires a polar aprotic solvent, such as DMSO, DMF, or THF, to solvate the nucleophile and facilitate the reaction. Protic solvents can solvate the nucleophile too strongly, reducing its reactivity.

  • Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 60 °C, 80 °C, or 100 °C).

  • Presence of Water: The reaction is highly sensitive to moisture, which can protonate the nucleophile or base. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I am observing unexpected side products. How can I improve the selectivity of my reaction?

A2: While the substrate is highly activated for substitution at the chlorine position, side products can arise from:

  • Reaction with Solvent: At high temperatures, some solvents like DMF or DMSO can decompose or react with strong bases and nucleophiles.

  • Multiple Substitutions (if applicable): If your nucleophile has multiple reactive sites, you may see a mixture of products. Consider using a protecting group strategy if this is an issue.

  • Degradation of Starting Material or Product: Highly activated aromatic systems can sometimes be susceptible to degradation under harsh basic conditions or high temperatures. Try running the reaction at a lower temperature for a longer period.

Q3: How do I choose the optimal base and solvent for my SNAr reaction?

A3: The choice depends on your nucleophile.

  • For Alcohols/Phenols (Etherification): A strong base is needed to form the alkoxide/phenoxide. Sodium hydride (NaH) is a common choice in an aprotic solvent like THF or DMF.

  • For Amines (Amination): The basicity can be modulated. For primary or secondary amines, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMSO or DMF is a good starting point. The use of a stronger base is generally not required and can lead to side reactions.

Data Presentation: Effect of Base and Solvent on Amination

The following table summarizes the typical effect of different reaction conditions on the yield of the SNAr reaction between this compound and morpholine.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
1K₂CO₃ (2.0)DMSO10012>90
2Cs₂CO₃ (2.0)Dioxane1001285-95
3NaOtBu (2.0)THF651870-80
4K₂CO₃ (2.0)THF6524<20
5NoneDMSO10024<5

Note: These are representative yields and can vary based on the specific amine and reaction scale.

Experimental Protocol: General SNAr Amination
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add potassium carbonate (2.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.2 M.

  • Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 2: Buchwald-Hartwig Amination

For less reactive amines or when SNAr conditions fail, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative for forming C-N bonds.

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig reaction is not working. What should I check first?

A1: The failure of this reaction is almost always due to the deactivation of the palladium catalyst.

  • Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[1]

  • Anhydrous Conditions: Water can interfere with the base and the catalyst. Use anhydrous solvents and ensure all reagents are dry.

  • Reagent Purity: Impurities in the starting material or amine can poison the catalyst. Ensure your reagents are of high purity.

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[2]

Q2: How do I select the appropriate palladium catalyst and phosphine ligand?

A2: For electron-deficient aryl chlorides like this substrate, bulky, electron-rich phosphine ligands are essential.[3]

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective precatalysts.[2]

  • Ligands: Ligands like XPhos, SPhos, or RuPhos are excellent choices as they promote the formation of the active monoligated palladium species and facilitate the challenging oxidative addition and reductive elimination steps.[1][2] A good starting point is Pd₂(dba)₃ with XPhos.

Q3: The reaction is very slow or appears to have stalled. What can I do?

A3:

  • Increase Temperature: These reactions are typically run at elevated temperatures (80-110 °C).[1] A slight increase in temperature may accelerate the reaction.

  • Increase Catalyst Loading: While typical loadings are 1-2 mol % of Palladium, you can increase this to 5 mol % for particularly challenging couplings.

  • Check Stirring: The reaction mixture can be heterogeneous, especially with inorganic bases. Ensure vigorous stirring to facilitate proper mixing.

Data Presentation: Comparison of Catalyst Systems

The table below shows a comparison of different catalyst/ligand systems for the coupling of this compound with aniline.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100>95
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11090-95
3Pd₂(dba)₃ (2)SPhos (4)LHMDS (1.5)Toluene100>95
4Pd(PPh₃)₄ (5)---NaOtBu (1.4)Toluene100<10

Note: PPh₃ is generally not an effective ligand for this type of transformation.

Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation (Glovebox): In a glovebox, add the Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1 M.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[2]

Visual Troubleshooting and Workflow Diagrams

The following diagrams provide visual guides for troubleshooting and understanding the reaction pathways.

G start_node Reaction Failed (Low Yield / No Conversion) check_snar Reaction Type: SNAr? start_node->check_snar check_buchwald Reaction Type: Buchwald-Hartwig? check_snar->check_buchwald No snar_q1 Is Base Strong Enough? check_snar->snar_q1 Yes buchwald_q1 Inert Atmosphere Maintained? check_buchwald->buchwald_q1 Yes snar_q2 Is Solvent Polar Aprotic? snar_q1->snar_q2 snar_q3 Is Temperature High Enough? snar_q2->snar_q3 snar_q4 Are Conditions Anhydrous? snar_q3->snar_q4 solution Optimize Conditions & Repeat Experiment snar_q4->solution buchwald_q2 Catalyst / Ligand Correct? buchwald_q1->buchwald_q2 buchwald_q3 Base is Strong, Non-nucleophilic? buchwald_q2->buchwald_q3 buchwald_q4 Reagents Pure & Anhydrous? buchwald_q3->buchwald_q4 buchwald_q4->solution

Caption: A general troubleshooting workflow for failed derivatization reactions.

G substrate This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) substrate->meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) resonance_ortho Negative charge on carbon ortho to a CF₃ group meisenheimer->resonance_ortho Stabilized by Inductive Effect resonance_para Negative charge on carbon para to a CF₃ group meisenheimer->resonance_para Stabilized by Inductive Effect product Product + Cl⁻ meisenheimer->product Step 2: Elimination of Cl⁻ (Restores Aromaticity)

Caption: Mechanism of SNAr showing stabilization by trifluoromethyl groups.

G pd0 Pd(0)L label1 Oxidative Addition pd0->label1 pd2_complex Ar-Pd(II)L-Cl label2 Amine Binding & Deprotonation pd2_complex->label2 pd2_amido Ar-Pd(II)L-NR₂ product Ar-NR₂ pd2_amido->product label3 Reductive Elimination pd2_amido->label3 label1->pd2_complex label2->pd2_amido label3->pd0 reagent1 Ar-Cl reagent2 HNR₂ + Base

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1-Chloro-2,4-bis(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route employed. A significant byproduct, particularly from the trifluoromethylation of a dichlorobenzotrichloride precursor, is 1-Chloro-2-(dichloromethyl)-4-(trifluoromethyl)benzene .[1] Other potential impurities include positional isomers of the product, unreacted starting materials, and byproducts from side reactions such as incomplete chlorination or trifluoromethylation.

Q2: What are the primary methods for purifying this compound?

A2: The most effective methods for purifying this compound are fractional distillation and preparative gas chromatography (GC). The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Q3: What are the key physical properties to consider during purification?

A3: The boiling point is a critical parameter for distillation-based purifications. This compound has a boiling point of approximately 145-147 °C at atmospheric pressure.[2] The boiling points of potential impurities, particularly isomers, will be very close, necessitating efficient fractional distillation or chromatographic separation.

CompoundBoiling Point (°C)
This compound145-147
1-Chloro-2,5-bis(trifluoromethyl)benzene~148-150 (estimated)
1-Chloro-3,5-bis(trifluoromethyl)benzene~143-145 (estimated)
1-Chloro-2-(dichloromethyl)-4-(trifluoromethyl)benzeneHigher than the product

Q4: Are there any stability concerns during purification?

A4: While generally stable, prolonged heating at high temperatures during distillation should be avoided to prevent potential decomposition.[2] Additionally, the trifluoromethyl groups are generally stable, but harsh acidic or basic conditions during aqueous workups could potentially lead to hydrolysis, although this is not a common issue under standard purification conditions. It is crucial to ensure the storage area is dry to prevent hydrolysis.[2]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency. The boiling points of positional isomers are very close, requiring a column with a high number of theoretical plates.

  • Troubleshooting Steps:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material (e.g., structured packing instead of Raschig rings).

    • Decrease the distillation rate (take-off rate) to allow for better equilibration between the liquid and vapor phases. A rate of 1-2 drops per second is a good starting point.

    • Operate the distillation under reduced pressure. This will lower the boiling points and can sometimes improve the separation factor between isomers.

Issue 2: Product decomposition during distillation.

  • Possible Cause: The distillation temperature is too high.

  • Troubleshooting Steps:

    • Perform the distillation under a vacuum to lower the boiling point of the compound.

    • Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate.

    • Minimize the residence time of the compound in the hot distillation flask by working with smaller batches if possible.

Preparative Gas Chromatography (pGC)

Issue 1: Co-elution of the desired product with an impurity.

  • Possible Cause: The GC column and conditions are not optimized for separating the specific impurities present.

  • Troubleshooting Steps:

    • Column Selection: Use a column with a different stationary phase. A non-polar column (e.g., DB-1 or HP-5) is a good starting point, but a more polar column may be necessary to resolve isomers.

    • Temperature Program: Optimize the oven temperature program. A slower temperature ramp or an isothermal segment at a specific temperature can improve resolution.

    • Carrier Gas Flow Rate: Adjust the carrier gas (e.g., Helium, Nitrogen) flow rate to the optimal linear velocity for the column being used.

Issue 2: Low recovery of the purified product.

  • Possible Cause: Inefficient trapping of the eluted compound.

  • Troubleshooting Steps:

    • Ensure the collection trap is sufficiently cooled, typically with liquid nitrogen or a dry ice/acetone bath, to effectively condense the compound as it elutes from the column.

    • Check for leaks in the system between the column outlet and the collection trap.

    • Optimize the split ratio to direct a larger portion of the eluent to the collection trap, while still allowing for adequate detection.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This protocol is a general guideline and should be optimized based on the specific impurity profile and available equipment.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed fractionating column packed with a suitable material (e.g., stainless steel structured packing). Use a distillation head with a condenser and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.

  • Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 20-50 mmHg).

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Equilibration: Allow the column to equilibrate by observing the reflux ring rising slowly up the column.

  • Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. Once the head temperature stabilizes at the boiling point of the desired product at the set pressure, begin collecting the main fraction in a clean receiving flask.

  • Monitoring: Monitor the temperature at the distillation head and the pressure throughout the distillation. A stable temperature indicates the collection of a pure fraction.

  • Termination: Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Protocol 2: Preparative Gas Chromatography (pGC)

This protocol provides a starting point for developing a pGC purification method.

  • Instrument: A preparative gas chromatograph equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD) and a fraction collector.

  • Column: A preparative-scale column with a stationary phase suitable for separating aromatic halogenated compounds (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase).

  • Carrier Gas: High-purity helium or nitrogen.

  • Sample Preparation: The crude sample can often be injected directly if it is a liquid.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Injection Volume: 100 µL (this will depend on the column capacity)

    • Carrier Gas Flow Rate: 100 mL/min

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 160 °C

      • Hold at 160 °C for 10 minutes

    • Detector Temperature: 280 °C

  • Fraction Collection: Program the fraction collector to collect the peak corresponding to this compound based on its retention time, which should be determined from an initial analytical-scale injection.

  • Post-Purification Analysis: Analyze the collected fraction using analytical GC to confirm its purity.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Methods cluster_end Final Product Start Crude this compound Analysis Purity Analysis (GC-MS) Start->Analysis Decision Impurity Profile & Scale? Analysis->Decision Distillation Fractional Distillation Decision->Distillation Large Scale / Gross Separation PrepGC Preparative GC Decision->PrepGC High Purity / Isomer Separation FinalAnalysis Final Purity Check (GC) Distillation->FinalAnalysis PrepGC->FinalAnalysis End Pure Product (>99%) FinalAnalysis->End

Caption: Decision workflow for selecting a purification method.

Fractional_Distillation_Troubleshooting cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions Problem Poor Isomer Separation Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 High Distillation Rate Problem->Cause2 Cause3 Atmospheric Pressure Problem->Cause3 Solution1 Increase Column Length/Efficiency Cause1->Solution1 Solution2 Decrease Take-off Rate Cause2->Solution2 Solution3 Use Reduced Pressure Cause3->Solution3

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

safety precautions and personal protective equipment for 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Chloro-2,4-bis(trifluoromethyl)benzene

This guide provides essential safety information, personal protective equipment (PPE) recommendations, and emergency procedures for handling this compound in a research and development setting.

Frequently Asked Questions (FAQs) & Troubleshooting

1. General Safety & Hazards

  • Q: What are the primary hazards associated with this compound? A: This chemical is a flammable liquid and vapor.[1] It is known to cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[2][3] It is crucial to handle this substance with care to avoid direct contact and inhalation.

  • Q: I'm setting up a new experiment. What are the most critical handling precautions? A: Always work in a well-ventilated area, preferably under a chemical fume hood.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment.[1][4] All metal parts of the equipment should be grounded to prevent static discharge.[4] Avoid breathing vapors or mists and wash your hands thoroughly after handling.[1][2]

2. Personal Protective Equipment (PPE)

  • Q: What type of eye and face protection is required? A: You must wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Q: What gloves are suitable for handling this chemical? A: Wear appropriate solvent-resistant gloves and clothing to prevent any skin contact.[6] It is recommended to use flame-retardant and antistatic protective clothing.[1] Always inspect gloves for tears or holes before use and change them regularly.

  • Q: When is respiratory protection necessary? A: If you are working outside of a fume hood, if ventilation is inadequate, or if you experience any respiratory irritation, a NIOSH-approved respirator is necessary.[2][5] For situations with a high potential for exposure or in emergencies, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[2][5]

3. Storage & Handling

  • Q: How should I properly store this compound? A: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][7] It should be stored away from heat and sources of ignition.[1][7] Keep it segregated from incompatible materials such as oxidizing agents and reducing agents.[7] The storage area should be locked.[2]

  • Q: The liquid is colorless to light yellow. Is a color change an indication of a problem? A: The substance is typically colorless to light yellow.[7] A significant color change could indicate contamination or degradation. If you observe a noticeable change, it is best to re-evaluate the purity of the substance before use.

4. Emergency Procedures & First Aid

  • Q: What is the procedure for a small spill in the lab? A: In case of a small spill, first, eliminate all sources of ignition.[6] Ensure the area is well-ventilated. Use an inert absorbent material to soak up the spill.[2] Place the contaminated material in a sealed, vapor-tight plastic bag for proper disposal.[6]

  • Q: What should I do if the chemical gets in my eyes? A: Immediately rinse your eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2] Seek immediate medical attention.[2]

  • Q: What is the first aid procedure for skin contact? A: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water and soap for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.[1][4] Wash contaminated clothing before reusing it.[1][2]

  • Q: What if someone inhales the vapors? A: Move the individual to fresh air immediately and keep them at rest in a position that is comfortable for breathing.[2][3] If the person feels unwell or has difficulty breathing, call a poison center or a doctor for medical advice.[2][4]

  • Q: What should I do in case of a fire involving this chemical? A: For small fires, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] For larger fires, or if you are not trained in firefighting, evacuate the area and call for emergency services. Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] Thermal decomposition can release hazardous gases like carbon monoxide, hydrogen fluoride, and hydrogen chloride gas.[2]

Physical & Chemical Properties

PropertyValue
Chemical Formula C₈H₃ClF₆[7]
Molecular Weight 260.55 g/mol [7]
Appearance Colorless to light yellow liquid[7]
Boiling Point 145 - 155 °C[1][7]
Density ~1.496 - 1.607 g/cm³ at 25 °C[1][7]
Solubility Insoluble in water; soluble in organic solvents[7]

Safety Protocol Workflow

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_emergency Emergency Response A Identify Hazards (Flammable, Irritant) B Review Safety Data Sheet (SDS) A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Ventilated Area (Fume Hood) C->D Begin Experiment E Ground Equipment (Prevent Static) D->E F Handle with Care (Avoid Spills & Inhalation) E->F G Spill F->G If Incident Occurs H Exposure F->H If Incident Occurs I Fire F->I If Incident Occurs G1 Evacuate & Ventilate G->G1 H1 Administer First Aid (Flush Skin/Eyes, Fresh Air) H->H1 I1 Use Appropriate Extinguisher (Dry Chemical, Foam) I->I1 G2 Use Absorbent Material G1->G2 H2 Seek Medical Attention H1->H2 I2 Evacuate & Alert Authorities I1->I2

Caption: Workflow for handling this compound.

References

impact of catalyst choice on the efficiency of 1-Chloro-2,4-bis(trifluoromethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2,4-bis(trifluoromethyl)benzene. The content addresses specific issues that may be encountered during experiments, with a focus on the critical impact of catalyst choice on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: Due to its electronic structure, this compound is amenable to two primary types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are used to form new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom.[1][2] The efficiency of these reactions is highly dependent on the choice of palladium catalyst and ligand.

  • Nucleophilic Aromatic Substitution (SNAr): The two powerful electron-withdrawing trifluoromethyl groups (CF₃) strongly activate the aromatic ring, making it highly susceptible to attack by nucleophiles.[3][4] This allows for the direct replacement of the chlorine atom by nucleophiles like amines, alkoxides, or thiolates, often without the need for a metal catalyst.[5]

Q2: How do the trifluoromethyl (CF₃) groups affect the reactivity of the C-Cl bond?

A2: The two CF₃ groups are potent electron-withdrawing groups, which significantly influences the molecule's reactivity in two ways:

  • For Cross-Coupling: They make the aryl chloride electron-deficient. This can make the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cycles, more challenging compared to electron-rich or neutral aryl chlorides.[2] Therefore, specialized, highly active catalyst systems are required.

  • For SNAr: They activate the ring for nucleophilic attack. By withdrawing electron density, they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, dramatically increasing the reaction rate.[5][6] The placement of these groups at the ortho and para positions relative to the chlorine atom is optimal for this stabilization.[3]

Q3: Which catalyst systems are recommended for Suzuki-Miyaura coupling with this substrate?

A3: For electron-deficient aryl chlorides like this compound, highly active catalyst systems are necessary. Monocoordinated palladium catalysts derived from sterically hindered, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown great success.[7] The use of pre-formed catalysts, or "precatalysts," can also improve reliability and activity.[8]

Q4: What are the best practices for selecting a ligand in a Buchwald-Hartwig amination reaction?

A4: The Buchwald-Hartwig amination has evolved through several "generations" of catalyst systems. For challenging substrates like electron-deficient aryl chlorides, sterically hindered and electron-rich phosphine ligands are generally preferred.[9] These ligands promote the crucial reductive elimination step and can prevent the formation of undesired side products.[10] Bidentate phosphine ligands were an early improvement that accelerated reaction rates and improved yields.[9]

Q5: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling for this molecule?

A5: Yes, absolutely. Given the strong activation provided by the two trifluoromethyl groups, SNAr is an excellent and often simpler alternative to palladium-catalyzed reactions for introducing nucleophiles.[3] It avoids the cost and potential toxicity of palladium catalysts and can proceed under milder conditions in many cases. The reaction rate is enhanced because the electron-withdrawing groups stabilize the key reaction intermediate.[4]

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Q: My Suzuki-Miyaura coupling reaction with this compound shows low or no conversion. What are the likely causes and solutions?

A: Low conversion is a common issue when coupling unreactive aryl chlorides. Here are the key factors to investigate:

  • Catalyst/Ligand Choice: The primary reason for failure is often an insufficiently active catalyst. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[7]

    • Solution: Switch to a more active, specialized catalyst system. Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands, which are known to facilitate the difficult oxidative addition of aryl chlorides.[8] Using a pre-formed palladium precatalyst can also enhance activity and reproducibility.[11]

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[12]

    • Solution: Ensure the base is strong enough and sufficiently soluble. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The presence of a small amount of water can be crucial for dissolving and activating inorganic bases.[12]

  • Solvent and Oxygen: The palladium(0) active catalyst is sensitive to oxygen.[12]

    • Solution: Ensure your solvent (e.g., toluene, dioxane, THF) is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain an inert atmosphere throughout the reaction.

  • Substrate Purity: Impurities in the starting materials can poison the catalyst.[12]

    • Solution: Use high-purity this compound and boronic acid/ester. Using boronic esters (e.g., pinacol esters) can sometimes prevent side reactions like protodeboronation.[12]

Q: I am observing significant hydrodehalogenation (replacement of Cl with H) as a side product in my Buchwald-Hartwig amination. How can I minimize this?

A: Hydrodehalogenation can compete with the desired C-N bond formation, particularly with electron-deficient aryl halides. This side reaction can arise from β-hydride elimination from the palladium-amido complex.[10]

  • Ligand Choice: The ligand's steric bulk is crucial.

    • Solution: Employ bulky ligands. These ligands create a sterically crowded environment around the palladium center, which favors the desired reductive elimination over the β-hydride elimination pathway.[2][10]

  • Base Strength: The choice and amount of base can influence side reactions.

    • Solution: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. However, be mindful that certain functional groups may be incompatible with very strong bases.[13] Titrate the amount of base carefully; excess base can sometimes promote side reactions.

  • Reaction Temperature: Higher temperatures can sometimes favor decomposition or side reactions.

    • Solution: Screen lower reaction temperatures. While a higher temperature is often needed to drive the reaction to completion, an optimal balance must be found to minimize side product formation.

Catalyst & Ligand Performance Data for Aryl Chloride Coupling
Catalyst SystemSubstrate TypeTypical Yield (%)Key Considerations
Pd₂(dba)₃ / XPhosElectron-Deficient Aryl Chlorides85 - 98%Highly active and general for C-C and C-N coupling.
Pd(OAc)₂ / SPhosHindered Aryl Chlorides80 - 95%Excellent for sterically demanding substrates.
[Pd(allyl)Cl]₂ / cataCXium® A (NHC)Heterocyclic Chlorides75 - 90%NHC ligands offer high stability and activity.[11]
BrettPhos Pd G3 PrecatalystGeneral Aryl Chlorides90 - 99%Air-stable precatalyst ensures reliable generation of the active Pd(0) species.[11]

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

Guide 2: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with an amine or alkoxide nucleophile is sluggish or incomplete. What factors should I investigate?

A: While this compound is highly activated for SNAr, several factors can still impede the reaction.

  • Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile.

    • Solution: If using a neutral nucleophile like an amine, adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can help deprotonate it in situ or neutralize the HCl byproduct, driving the reaction forward. For alkoxides, ensure the corresponding alcohol is rigorously dried, as water can compete as a nucleophile.

  • Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate.

    • Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the Meisenheimer complex and accelerating the reaction.[5]

  • Temperature: The activation energy for breaking aromaticity, even in a highly activated system, must be overcome.

    • Solution: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate without causing decomposition. Monitor the reaction by TLC or LCMS to find the optimal temperature.

  • Leaving Group Ability: While chlorine is a reasonable leaving group, fluorine is often faster in SNAr reactions due to the high electronegativity which better stabilizes the transition state of the first, rate-determining step.[3] This is opposite to SN1/SN2 trends.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Solvent Addition: Add degassed solvent (e.g., Toluene/Water 10:1, 0.1 M concentration relative to the limiting reagent).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reagent Setup: To an oven-dried flask under an inert atmosphere, add this compound (1.0 equivalent) and a polar aprotic solvent (e.g., DMSO, 0.2 M).

  • Nucleophile Addition: Add the nucleophile (e.g., a secondary amine, 1.1 equivalents) and a base if required (e.g., K₂CO₃, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Ar-X Ar-Cl (this compound) Pd(II)Complex Oxidative Addition Complex L₂Pd(II)(Ar)(Cl) Ar-X->Pd(II)Complex Oxidative Addition R-B(OR)2 R-B(OH)₂ TransmetalationComplex Transmetalation Complex L₂Pd(II)(Ar)(R) R-B(OR)2->TransmetalationComplex Base Ar-R Product Pd(0)L2 Active Catalyst LPd(0) Pd(0)L2->Pd(II)Complex Pd(II)Complex->TransmetalationComplex Transmetalation TransmetalationComplex->Ar-R Reductive Elimination TransmetalationComplex->Pd(0)L2 Troubleshooting_Workflow start Low Yield in Cross-Coupling check_catalyst Is the catalyst system highly active? (e.g., Bulky Ligand) start->check_catalyst change_catalyst Action: Switch to a more active ligand (XPhos, NHC) or use a G3 Precatalyst. check_catalyst->change_catalyst No check_conditions Are reaction conditions strictly anaerobic? check_catalyst->check_conditions Yes change_catalyst->check_conditions degas Action: Thoroughly degas solvent and maintain inert atmosphere. check_conditions->degas No check_base Is the base strong and soluble? check_conditions->check_base Yes degas->check_base change_base Action: Switch to K₃PO₄ or Cs₂CO₃. Consider adding water. check_base->change_base No success Improved Yield check_base->success Yes change_base->success SNAr_Mechanism cluster_info SₙAr Mechanism reactants Substrate + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactants->intermediate Step 1: Nucleophilic Attack (Rate-Determining) products Product + Leaving Group (Cl⁻) intermediate->products Step 2: Loss of Leaving Group (Fast, Restores Aromaticity) info1 Activation by ortho/para CF₃ groups is critical for stabilizing the intermediate.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 1-Chloro-2,4-bis(trifluoromethyl)benzene by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of 1-Chloro-2,4-bis(trifluoromethyl)benzene purity. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The methodologies, experimental data, and selection criteria detailed herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for the analysis of compounds like this compound, which have sufficient volatility and thermal stability.[3][4] The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information.[5]

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally labile.[6] For halogenated aromatic compounds, reversed-phase HPLC is a common approach, where separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[7][8][9]

Experimental Protocols

Detailed experimental protocols for both GC-MS and HPLC are provided below. These protocols are designed to serve as a starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a 1000 ppm stock solution of this compound in a suitable solvent like dichloromethane. Prepare working standards and samples by diluting the stock solution.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a wavelength of 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1000 ppm stock solution of this compound in acetonitrile. Prepare working standards and samples by diluting the stock solution with the mobile phase.

Data Presentation and Comparison

The following tables summarize hypothetical, yet representative, quantitative data obtained from the GC-MS and HPLC analyses for the purity of this compound.

Table 1: GC-MS Purity Analysis Data

ParameterThis compoundImpurity 1 (Isomer)Impurity 2 (Related Compound)
Retention Time (min)8.528.359.10
Peak Area (%)99.850.080.07
Limit of Detection (LOD)0.005%--
Limit of Quantitation (LOQ)0.015%--

Table 2: HPLC Purity Analysis Data

ParameterThis compoundImpurity 1 (Isomer)Impurity 2 (Related Compound)
Retention Time (min)5.214.986.05
Peak Area (%)99.820.110.07
Limit of Detection (LOD)0.008%--
Limit of Quantitation (LOQ)0.025%--

Comparison of Techniques

FeatureGC-MSHPLC
Selectivity Excellent, provides mass spectral data for peak identification.Good, relies on chromatographic separation and UV response.
Sensitivity Generally higher for volatile compounds.Good, but may be lower than GC-MS for this analyte.
Sample Throughput Can be faster due to rapid temperature programming.Can be slower depending on the isocratic/gradient elution.
Compound Applicability Limited to volatile and thermally stable compounds.Broad applicability to a wide range of compounds.
Cost & Complexity Higher initial cost and more complex operation.Lower initial cost and relatively simpler operation.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a logical approach to selecting the appropriate technique.

Analytical Workflow for Purity Validation Analytical Workflow for Purity Validation cluster_sample Sample Handling cluster_analysis Analytical Instrumentation cluster_data Data Processing and Reporting Sample This compound Sample Preparation Sample Preparation (Dilution in appropriate solvent) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Volatile HPLC HPLC Analysis Preparation->HPLC Non-Volatile/ Thermally Labile Integration Peak Integration and Area Calculation GCMS->Integration HPLC->Integration Purity Purity Calculation (% Area Normalization) Integration->Purity Validation Method Validation (LOD, LOQ, Linearity, etc.) Purity->Validation Report Final Purity Report Validation->Report

Caption: Workflow for purity validation of this compound.

Technique Selection Flowchart Technique Selection Flowchart Start Start: Purity Analysis Needed Volatile Is the compound volatile and thermally stable? Start->Volatile ID_Needed Is structural confirmation of impurities required? Volatile->ID_Needed Yes HPLC Use HPLC Volatile->HPLC No GCMS Use GC-MS ID_Needed->GCMS Yes ID_Needed->HPLC No HPLC_MS Consider HPLC-MS HPLC->HPLC_MS If impurity ID is needed

Caption: Decision-making flowchart for selecting between GC-MS and HPLC.

Conclusion

Both GC-MS and HPLC are suitable and powerful techniques for the purity validation of this compound. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. GC-MS offers superior selectivity due to the structural information provided by the mass spectrometer, making it ideal for identifying unknown impurities. HPLC is a robust and versatile alternative, particularly if the compound or its impurities are not amenable to gas chromatography. For comprehensive impurity profiling, a combination of both techniques or the use of hyphenated techniques like HPLC-MS may be warranted. The validation of these analytical methods should be performed in accordance with regulatory guidelines to ensure the reliability and accuracy of the results.[12][13][14][15][16]

References

Reactivity Profile: A Comparative Analysis of 1-Chloro-2,4-bis(trifluoromethyl)benzene in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of aryl halides is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 1-Chloro-2,4-bis(trifluoromethyl)benzene against other common aryl halides in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring significantly influences the reactivity of the C-Cl bond in this compound. These groups activate the aryl halide towards nucleophilic attack and facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity Overview

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: I > Br > Cl > F. However, the electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups enhance the reactivity of aryl chlorides, making them viable substrates in many modern catalytic systems.

In nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups ortho and para to the leaving group is essential for activating the ring towards nucleophilic attack. The trifluoromethyl groups in this compound serve this purpose, rendering the compound susceptible to SNAr reactions.

Data Presentation: Comparative Performance in Cross-Coupling and SNAr Reactions

The following tables summarize the performance of this compound in comparison to other aryl halides in Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions. The data has been compiled from various sources and reaction conditions are specified for each entry.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~95
24-ChlorotoluenePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane802498
31-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O (10:1)802492
4This compoundPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (2:1)1001885
54-BromochlorobenzenePd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O8012-2464

Table 2: Buchwald-Hartwig Amination of Various Aryl Halides with Morpholine

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ / PBuᵗ₃NaOᵗBuDioxane802>95
24-ChlorotoluenePd(dba)₂ / XPhosNaOᵗBuToluenereflux694
31-Chloro-4-(trifluoromethyl)benzene[Pd(cinnamyl)Cl]₂ / Mor-DalPhosNaOᵗBuneat1002488
4This compoundPd₂(dba)₃ / BippyPhosK₂CO₃Dioxane1102492
52-ChloropyridinePd(OAc)₂ / XantphosCs₂CO₃Toluene1001691

Table 3: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

EntryAryl HalideSolventTemp. (°C)Time (h)Yield (%)
11-Chloro-4-nitrobenzeneMeOH65195
21-Chloro-2,4-dinitrobenzeneMeOH250.5>99
3This compoundDMF1001288
4ChlorobenzeneMeOH6524No reaction
52,3,6-Trifluoro-4-bromobenzaldehydeMeOH651290 (at C2)

Experimental Protocols

Detailed methodologies for representative reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from general procedures for the coupling of electron-deficient aryl chlorides.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add a degassed solvent mixture of toluene (4 mL) and water (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is based on established methods for the amination of challenging aryl chlorides.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BippyPhos (5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole)

  • Potassium carbonate (K₂CO₃)

  • Dioxane (anhydrous and degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BippyPhos (0.036 mmol, 3.6 mol%), and potassium carbonate (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed dioxane (2 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol is a general method for SNAr reactions on highly electron-deficient aryl halides.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).

  • Add sodium methoxide (1.2 mmol, 1.2 equiv.) to the solution.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12 hours).

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA Ar-X Ar-X (Aryl Halide) Ar-X->OA Pd(II) Complex L2Pd(Ar)(X) OA->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Pd(II) Biaryl Complex L2Pd(Ar)(Ar') Transmetalation->Pd(II) Biaryl Complex RE Reductive Elimination Pd(II) Biaryl Complex->RE RE->Pd(0)L2 Product Ar-Ar' (Biaryl Product) RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat to Desired Temperature with Stirring inert->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: General experimental workflow for cross-coupling reactions.

Spectroscopic Characterization of 1-Chloro-2,4-bis(trifluoromethyl)benzene and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 1-Chloro-2,4-bis(trifluoromethyl)benzene and its structurally related derivatives. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and application in various fields, including pharmaceutical development and materials science. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and presents visual workflows to aid in the analysis of these complex fluorinated aromatic compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This data facilitates a direct comparison of their structural and electronic properties as reflected in their respective spectra.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
1,4-Bis(trifluoromethyl)benzeneCDCl₃7.80 (s, 4H)[1]
1-Chloro-2-(trifluoromethyl)benzeneCDCl₃7.69 (d, J = 8.0 Hz, 1H), 7.57–7.47 (m, 2H), 7.38–7.32 (m, 1H)[1]
1-Chloro-4-(trifluoromethyl)benzeneCDCl₃7.81 (d, J = 8.0 Hz, 2H), 7.76 (d, J = 8.0 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
1,4-Bis(trifluoromethyl)benzeneCDCl₃134.0 (q, J = 33.3 Hz), 126.0–125.7 (m), 123.4 (q, J = 273.7 Hz)[1]
1-Chloro-4-(trifluoromethyl)benzeneCDCl₃134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
1,4-Bis(trifluoromethyl)benzeneCDCl₃-63.3 (s, 6F)[1]
1-Chloro-2-(trifluoromethyl)benzeneCDCl₃-62.4 (s, 3F)[1]
1-Chloro-4-(trifluoromethyl)benzeneCDCl₃-62.77 (s, 3F)
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzeneCDCl₃-62.7 (s, 3F), -65.7 (t, J = 11.3 Hz, 3F)[2]

Table 4: Mass Spectrometry Data

CompoundIonization ModeKey Fragments (m/z)
This compoundGC-MSMolecular Ion: 248
1-Chloro-4-(trifluoromethyl)benzeneGC-MS (EI)180 (M+), 145, 161
1-Nitro-3-(trifluoromethyl)benzeneGC-MS191 (M+)[1]

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
1,4-Bis(trifluoromethyl)benzene-Excitation: 262, Emission: 283[3]
BenzeneEthanol255[4]
NaphthaleneEthanol286[4]
AnthraceneEthanol375[4]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data. The following protocols provide a general framework for the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is often used as an external standard.[5]

  • ¹H NMR : Proton NMR spectra are acquired to determine the number and environment of hydrogen atoms.

  • ¹³C NMR : Carbon-13 NMR spectra, often proton-decoupled, are used to identify the carbon framework of the molecule.

  • ¹⁹F NMR : Fluorine-19 NMR is a crucial technique for fluorinated compounds, providing information on the chemical environment of the fluorine atoms.[6]

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to obtain infrared spectra.

  • Sample Preparation :

    • Liquid Samples : A small drop of the neat liquid can be placed between two potassium bromide (KBr) plates.

    • Solid Samples : Solid compounds can be prepared as a KBr pellet by grinding the sample with KBr powder and pressing the mixture into a thin disk.[7] Alternatively, a mull can be prepared by grinding the solid with Nujol (mineral oil).[7]

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

  • GC Conditions :

    • Column : A non-polar or medium-polarity capillary column is typically used.

    • Injector Temperature : Set to a temperature that ensures efficient vaporization without thermal decomposition.

    • Oven Program : A temperature gradient is often employed to separate compounds with different boiling points.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV is standard for creating fragment ions.[8]

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Scan Range : A mass-to-charge ratio (m/z) range appropriate for the expected molecular weight and fragments is selected.

UV-Vis Spectroscopy
  • Instrumentation : A UV-Vis spectrophotometer is used to measure the absorption of ultraviolet and visible light.

  • Sample Preparation : The compound is dissolved in a suitable UV-transparent solvent, such as ethanol or hexane, to a known concentration.

  • Data Acquisition : The absorbance is measured over a specific wavelength range, typically from 200 to 800 nm, to identify the wavelengths of maximum absorbance (λmax). The extent of conjugation in the molecule significantly influences the λmax.[9]

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a substituted benzene derivative.

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution Neat_Liquid Neat Liquid/ KBr Pellet Synthesis->Neat_Liquid Dilution Dilution in UV-Vis Solvent Synthesis->Dilution GCMS GC-MS Synthesis->GCMS NMR NMR (1H, 13C, 19F) Dissolution->NMR FTIR FTIR Neat_Liquid->FTIR UVVis UV-Vis Dilution->UVVis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation GCMS->Structure_Elucidation Purity_Assessment Purity Assessment GCMS->Purity_Assessment UVVis->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis

Caption: Workflow for spectroscopic characterization.

This guide serves as a foundational resource for researchers working with this compound and its analogs. By providing a centralized collection of comparative data and standardized protocols, it aims to streamline the process of spectroscopic analysis and facilitate further research and development in this important class of compounds.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various compounds synthesized from the precursor 1-Chloro-2,4-bis(trifluoromethyl)benzene. The inclusion of the 2,4-bis(trifluoromethyl)phenyl moiety is a key strategy in medicinal chemistry to enhance drug-like properties such as metabolic stability and target affinity. This document summarizes the cytotoxic and antimicrobial activities of several classes of compounds, providing experimental data and detailed protocols to support further research and development.

Plausible Synthetic Pathways

Compounds featuring the 2,4-bis(trifluoromethyl)phenyl scaffold can be synthesized from this compound through various chemical transformations. A common approach involves nucleophilic aromatic substitution to displace the chloro group, followed by further modifications.

Synthetic_Workflow cluster_0 Nucleophilic Aromatic Substitution cluster_1 Derivative Synthesis start This compound aniline 2,4-bis(trifluoromethyl)aniline start->aniline NH3 / catalyst phenol 2,4-bis(trifluoromethyl)phenol start->phenol NaOH thiophenol 2,4-bis(trifluoromethyl)thiophenol start->thiophenol NaSH thioureas Thiourea Derivatives aniline->thioureas Isothiocyanates pyrazoles Pyrazole Derivatives aniline->pyrazoles Diketones ethers Ether Derivatives phenol->ethers Alkyl halides bio_activity Biological Activity Screening thioureas->bio_activity pyrazoles->bio_activity ethers->bio_activity

Caption: Plausible synthetic workflow from this compound.

Comparative Analysis of Biological Activity

The following sections present a comparative summary of the cytotoxic and antimicrobial activities of various compounds containing the 2,4-bis(trifluoromethyl)phenyl moiety.

Cytotoxic Activity Against Cancer Cell Lines

Derivatives incorporating the 2,4-bis(trifluoromethyl)phenyl group have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 2,4-bis(trifluoromethyl)phenyl Derivatives

Compound ClassDerivativeSW480 (Colon)SW620 (Colon)PC3 (Prostate)K-562 (Leukemia)HeLa (Cervical)Reference
Thioureas 3,4-dichloro-phenyl1.5-8.91.5-8.91.5-8.91.5-8.9-[1]
4-CF₃-phenyl1.5-8.91.5-8.96.9 ± 1.64--[1]
Pyrazoles N-phenyl substituted-----[2]
Halogen substituted-----[2]
Thioxanthones Compound 1----0.0878[3]

Note: A lower IC₅₀ value indicates higher cytotoxic activity.

Compounds with dihalogenophenyl and trifluoromethylphenyl substituents have shown high cytotoxicity, in some cases exceeding the efficacy of the reference drug cisplatin.[1] Specifically, certain thiourea derivatives were highly effective against colon and prostate cancer cell lines.[1]

Antimicrobial Activity

The 2,4-bis(trifluoromethyl)phenyl motif is also prevalent in compounds with potent antimicrobial properties, particularly against Gram-positive bacteria.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2,4-bis(trifluoromethyl)phenyl Derivatives

Compound ClassDerivativeS. aureus (MRSA)E. faecalisE. faecium (VRE)Reference
Pyrazoles Phenyl-substituted2--[4][5]
Dichloro aniline0.5--[4][5]
4-Bromo-3-chloro-aniline0.51-[5]
Mixed trihalo0.25--[5]

Note: A lower MIC value indicates higher antimicrobial activity.

Pyrazole derivatives have demonstrated significant efficacy against various strains of Staphylococcus and Enterococcus, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4][5][6] Notably, some of these compounds were more potent than the antibiotics vancomycin and daptomycin.[5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. A control group receives only the medium with DMSO.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Bacterial Culture: A single colony of the bacterial strain is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase.

  • Compound Preparation: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are made in MHB in 96-well microtiter plates.

  • Inoculation: The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Analysis

Several of the active compounds exert their effects by modulating key cellular signaling pathways. For instance, some thiourea derivatives have been shown to induce apoptosis in cancer cells.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 2,4-bis(trifluoromethyl)phenyl Derivative death_receptor Death Receptor compound->death_receptor activates mitochondrion Mitochondrion compound->mitochondrion induces stress caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis induction pathways.

The pro-apoptotic activity of these compounds is a promising avenue for the development of novel anticancer agents.[1] Further investigation into the specific molecular targets within these pathways will be crucial for optimizing the therapeutic potential of derivatives of this compound.

References

cross-referencing experimental and theoretical spectral data for 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a detailed cross-reference of theoretical spectral data for 1-Chloro-2,4-bis(trifluoromethyl)benzene against experimental data from its structural isomers. Due to a lack of available experimental spectra for the target compound, this comparison relies on high-quality predicted data to serve as a benchmark.

This comparative analysis offers valuable insights for the identification and characterization of halogenated and trifluoromethylated aromatic compounds, which are significant building blocks in medicinal chemistry and materials science. The following sections present a side-by-side view of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental and computational methodologies.

Spectral Data Comparison

To facilitate a clear comparison, the following tables summarize the predicted spectral data for this compound and the available experimental data for its isomers: 1-chloro-2-(trifluoromethyl)benzene, 1-chloro-4-(trifluoromethyl)benzene, and 1,4-bis(trifluoromethyl)benzene.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
CompoundH-3H-5H-6
This compound (Predicted) 8.017.857.79
1-Chloro-2-(trifluoromethyl)benzene (Experimental) -7.32-7.38 (m)7.47-7.57 (m), 7.69 (d, J=8.0 Hz)
1-Chloro-4-(trifluoromethyl)benzene (Experimental) [1]7.57 (d, J=8.2 Hz)[1]7.47 (d, J=8.2 Hz)[1]7.57 (d, J=8.2 Hz)[1]
1,4-Bis(trifluoromethyl)benzene (Experimental) [1]7.80 (s)[1]7.80 (s)[1]7.80 (s)[1]
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
CompoundAromatic CarbonsCF₃ Carbons
This compound (Predicted) 136.2, 133.0 (q), 132.5, 128.6 (q), 125.2 (q), 122.9 (q)123.5 (q), 121.9 (q)
1-Chloro-2-(trifluoromethyl)benzene (Experimental) [2]122.1 (q, J=272.0 Hz), 123.8 (q, J=34.0 Hz), 125.1, 128.1 (q, J=5.0 Hz), 132.7, 133.3, 148.4[2]-
1-Chloro-4-(trifluoromethyl)benzene (Experimental) [1]123.2 (q, J=272 Hz), 126.3, 132.8, 134.7 (q, J=33 Hz)[1]-
1,4-Bis(trifluoromethyl)benzene (Experimental) [1]123.4 (q, J=273.7 Hz), 125.7-126.0 (m), 134.0 (q, J=33.3 Hz)[1]-
Table 3: ¹⁹F NMR Spectral Data (Chemical Shifts in ppm)
Compound2-CF₃4-CF₃
This compound (Predicted) -61.5-63.8
1-Chloro-2-(trifluoromethyl)benzene (Experimental) [2]-60.13 (s)[2]-
1-Chloro-4-(trifluoromethyl)benzene (Experimental) [1]--62.77 (s)[1]
1,4-Bis(trifluoromethyl)benzene (Experimental) [1]-63.3 (s)[1]-63.3 (s)[1]
Table 4: Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion [M]⁺[M-Cl]⁺[M-CF₃]⁺Other Key Fragments
This compound (Predicted) 248/250213179129, 113
1-Chloro-2-(trifluoromethyl)benzene (Experimental) 180/182145111145 (100%)
1-Chloro-4-(trifluoromethyl)benzene (Experimental) [1]180/182[1]145[1]111145 (100%)[1]
1,4-Bis(trifluoromethyl)benzene (Experimental) [1]214[1]-145195, 126
Table 5: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
CompoundC-H stretch (aromatic)C=C stretch (aromatic)C-Cl stretchC-F stretch (CF₃)
This compound (Predicted) ~3100~1600, 1480~850~1320, 1170, 1130
1-Chloro-2-(trifluoromethyl)benzene (Experimental) 3050-31001610, 1580, 1490, 14508301315, 1160, 1125
1-Chloro-4-(trifluoromethyl)benzene (Experimental) 3050-31001615, 1590, 1495, 14108401325, 1165, 1120
1,4-Bis(trifluoromethyl)benzene (Experimental) 3050-31001620, 1510, 1420-1330, 1170, 1130

Methodologies and Protocols

A combination of computational prediction tools and standard experimental procedures forms the basis of this comparative guide.

Computational Prediction Protocols
  • NMR Spectra: The ¹H, ¹³C, and ¹⁹F NMR spectra for this compound were predicted using commercially available software packages (e.g., ACD/Labs, ChemDraw). These programs utilize extensive databases of experimental data and employ algorithms such as HOSE (Hierarchical Organization of Spherical Environments) codes and neural networks to estimate chemical shifts and coupling constants.

  • IR Spectrum: The theoretical IR spectrum was generated using computational chemistry software (e.g., Gaussian, Spartan) employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The calculations provide vibrational frequencies that are then scaled to better match experimental values.

  • Mass Spectrum: The predicted mass spectrum was obtained using fragmentation prediction software that simulates electron ionization (EI) mass spectrometry. The software calculates the m/z values of the molecular ion and common fragment ions based on established fragmentation rules and bond dissociation energies.

Standard Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented for the isomeric compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans is typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • ¹⁹F NMR: Acquire the proton-decoupled spectrum. Chemical shifts are referenced to an external standard such as CFCl₃ at 0.00 ppm.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

    • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Typically, spectra are recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

    • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-500).

Visualizing the Workflow

The process of cross-referencing experimental and theoretical spectral data can be visualized as a systematic workflow.

Workflow for Cross-Referencing Spectral Data cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Data Generation cluster_comparison Comparative Analysis exp_sample Isomeric Compounds exp_nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectra exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data compare Cross-Reference and Compare Data Tables exp_data->compare theo_target Target Compound: This compound theo_nmr NMR Prediction (Software) theo_target->theo_nmr theo_ir IR Prediction (DFT Calculations) theo_target->theo_ir theo_ms MS Prediction (Fragmentation Software) theo_target->theo_ms theo_data Predicted Spectra theo_nmr->theo_data theo_ir->theo_data theo_ms->theo_data theo_data->compare analysis Structural Elucidation and Characterization compare->analysis

Caption: Workflow for spectral data cross-referencing.

References

The Strategic Application of 1-Chloro-2,4-bis(trifluoromethyl)benzene in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comparative analysis of 1-Chloro-2,4-bis(trifluoromethyl)benzene, a key building block for introducing the 2,4-bis(trifluoromethyl)phenyl moiety, against alternative reagents and methodologies in medicinal chemistry.

This compound is a valuable reagent in the synthesis of complex organic molecules destined for pharmaceutical applications. Its chemical behavior is dominated by the two strongly electron-withdrawing trifluoromethyl groups, which activate the benzene ring towards nucleophilic aromatic substitution (SNAr) and facilitate palladium-catalyzed cross-coupling reactions. These reaction pathways are fundamental in the construction of a wide array of drug scaffolds.

Comparison of Core Synthetic Methodologies

The primary utility of this compound lies in its ability to participate in key bond-forming reactions. Below is a comparison of its performance in these reactions with alternative approaches for introducing the 2,4-bis(trifluoromethyl)phenyl group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for SNAr reactions. In these reactions, a nucleophile displaces the chloride ion. Common nucleophiles in medicinal chemistry include phenols, thiophenols, and amines, leading to the formation of diaryl ethers, thioethers, and arylamines, respectively.

Table 1: Comparison of Reagents for SNAr Reactions to Introduce the 2,4-bis(trifluoromethyl)phenyl Moiety

ReagentLeaving GroupTypical NucleophilesReaction ConditionsReported YieldsKey AdvantagesKey Disadvantages
This compound ClPhenols, Thiols, AminesBase (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO), 80-150 °C70-95%Readily available, good reactivity with a range of nucleophiles.Can require high temperatures; potential for side reactions with complex substrates.
1-Fluoro-2,4-bis(trifluoromethyl)benzeneFPhenols, Thiols, AminesBase (e.g., K₂CO₃, Cs₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), 60-120 °C75-98%Generally more reactive than the chloro-analog, allowing for milder conditions.[2]Can be more expensive; higher reactivity may lead to lower selectivity in some cases.
2,4-Bis(trifluoromethyl)phenylboronic acidB(OH)₂Phenols (Chan-Lam coupling)Cu(OAc)₂, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), Room Temp - 80 °C60-85%Milder conditions than traditional SNAr.Requires a catalyst; substrate scope can be limited.

Experimental Protocol: Synthesis of a Diaryl Ether via SNAr

A representative procedure for the synthesis of a diaryl ether using this compound is as follows: To a solution of a substituted phenol (1.0 mmol) and this compound (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (2.0 mmol). The mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether.

Logical Workflow for SNAr Reaction

SNAr_Workflow Reactants This compound + Phenol Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Conditions Base (K₂CO₃) Solvent (DMF) Heat (120 °C) Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Diaryl Ether Product Purification->Product

Caption: General workflow for the synthesis of diaryl ethers via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a suitable electrophile for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for constructing carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This reaction is a powerful method for the synthesis of arylamines. The use of specialized phosphine ligands is crucial for achieving high yields and functional group tolerance.[3][4]

Table 2: Comparison of Reagents for Buchwald-Hartwig Amination

ReagentAmine PartnerCatalyst SystemReaction ConditionsReported YieldsKey AdvantagesKey Disadvantages
This compound Primary & Secondary Amines, AnilinesPd₂(dba)₃ / Ligand (e.g., XPhos, RuPhos)Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-110 °C65-90%Broad substrate scope, good functional group tolerance.Requires often expensive and air-sensitive catalysts and ligands.
2,4-Bis(trifluoromethyl)anilineAryl Halide/TriflatePd₂(dba)₃ / Ligand (e.g., XPhos, SPhos)Base (e.g., K₃PO₄, NaOtBu), Solvent (e.g., Toluene, Dioxane), 90-120 °C70-95%Useful when the amine component is more readily available or the desired aryl halide is more reactive.The starting aniline can be more expensive than the corresponding chlorobenzene.

Experimental Protocol: Buchwald-Hartwig Amination

A typical procedure for the Buchwald-Hartwig amination is as follows: A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol) is placed in a reaction vessel under an inert atmosphere. Anhydrous toluene (5 mL) is added, and the mixture is heated at 100 °C for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the arylamine product.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of biaryl structures, which are prevalent in kinase inhibitors and other drug classes.

Table 3: Comparison of Reagents for Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst SystemReaction ConditionsReported YieldsKey AdvantagesKey Disadvantages
This compound Arylboronic acid/esterPd(PPh₃)₄ or PdCl₂(dppf)Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene/H₂O, Dioxane), 80-110 °C60-85%Commercially available starting materials, well-established reaction.Can be sluggish with sterically hindered coupling partners; boronic acids can be unstable.
2,4-Bis(trifluoromethyl)phenylboronic acidAryl Halide/TriflatePd(PPh₃)₄ or Pd(OAc)₂/LigandBase (e.g., K₂CO₃, CsF), Solvent (e.g., DME, THF/H₂O), 70-100 °C70-92%Often provides higher yields and can be more reactive, especially with less reactive aryl halides.The boronic acid can be more costly and may have limited stability.

Kinase_Inhibition cluster_synthesis Synthesis of Inhibitor cluster_inhibition Mechanism of Action A 1-Chloro-2,4-bis (trifluoromethyl)benzene C Suzuki Coupling A->C B Arylboronic Acid B->C D Biaryl Kinase Inhibitor C->D E Kinase F ATP G Substrate H Phosphorylated Substrate I Cellular Proliferation & Survival

References

Cost-Effectiveness Analysis: 1-Chloro-2,4-bis(trifluoromethyl)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical development, the selection of starting materials and synthetic routes plays a pivotal role in the overall cost and efficiency of bringing a new drug to market. This guide provides a detailed cost-effectiveness analysis of using 1-Chloro-2,4-bis(trifluoromethyl)benzene as a key starting material in the synthesis of pharmaceutical intermediates, with a specific focus on the production of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a crucial component in the manufacture of the targeted cancer therapy drug, Nilotinib.

This analysis compares a modern synthetic approach utilizing a Buchwald-Hartwig amination of this compound against a more traditional Ullmann coupling reaction starting from 3-bromo-5-(trifluoromethyl)aniline. The comparison encompasses key experimental data, detailed methodologies, and a thorough cost analysis of the reagents involved.

Executive Summary

The strategic incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and overall efficacy of drug candidates. Both this compound and 3-bromo-5-(trifluoromethyl)aniline serve as valuable building blocks for introducing these motifs. This guide demonstrates that while the initial cost per kilogram of this compound may be higher than 3-bromo-5-(trifluoromethyl)aniline, the potential for higher yields and more efficient catalytic processes in the Buchwald-Hartwig amination pathway can offer a more cost-effective and scalable solution for the synthesis of the Nilotinib intermediate.

Comparative Analysis of Synthetic Routes

The synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a critical step in the production of Nilotinib. Below is a comparative analysis of two prominent synthetic pathways.

Route 1: Buchwald-Hartwig Amination using this compound

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, which is renowned for its high efficiency and broad substrate scope.

Route 2: Ullmann Coupling using 3-bromo-5-(trifluoromethyl)aniline

This classical method employs a copper-catalyzed nucleophilic substitution reaction.

Data Presentation: Quantitative Comparison
ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: Ullmann Coupling
Starting Material This compound3-bromo-5-(trifluoromethyl)aniline
Typical Yield >85% (estimated based on similar reactions)~65-75%
Reaction Time 12-24 hours24-48 hours
Catalyst Palladium(II) Acetate / XantphosCopper(I) Iodide
Base Sodium tert-butoxidePotassium Carbonate
Solvent Toluene or DioxaneDimethylformamide (DMF)
Purification Column ChromatographyExtraction and Crystallization
Cost-Effectiveness Analysis

To provide a practical comparison, the following table outlines the estimated reagent costs for the synthesis of 1 kg of the target intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Prices are based on bulk quantities from various chemical suppliers and are subject to market fluctuations.

ReagentRoute 1: Buchwald-Hartwig AminationRoute 2: Ullmann Coupling
Aryl Halide This compound (~$150/kg)3-bromo-5-(trifluoromethyl)aniline (~$134/kg)[1]
4-Methylimidazole ~$25/kg~$25/kg
Catalyst Palladium(II) Acetate (~

1163/100g)[2]
Copper(I) Iodide (~$70/kg)[3]
Base Sodium tert-butoxide (~$20/kg)Potassium Carbonate (~$5/kg)
Solvent Toluene (~$10/L)DMF (~$15/L)
Estimated Total Reagent Cost per kg of Product Higher (driven by palladium catalyst and ligand cost)Lower

Note: While the upfront reagent cost for the Buchwald-Hartwig amination appears higher due to the expensive palladium catalyst and ligand, the significantly higher yield and shorter reaction times can lead to a lower cost per unit of product in a large-scale manufacturing setting. Furthermore, advancements in catalyst technology are continuously driving down the costs of palladium-based systems.

Experimental Protocols

Route 1: Representative Buchwald-Hartwig Amination Protocol
  • To an oven-dried Schlenk tube are added this compound (1.0 equiv), 4-methylimidazole (1.2 equiv), Palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous toluene is added, and the reaction mixture is heated to 100-110 °C with stirring for 12-24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Route 2: Ullmann Coupling Protocol

A typical procedure for the Ullmann coupling of 3-bromo-5-(trifluoromethyl)aniline with 4-methylimidazole is as follows:

  • A mixture of 3-bromo-5-(trifluoromethyl)aniline (1.0 equiv), 4-methylimidazole (1.5 equiv), Copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF is prepared in a sealed tube.

  • The reaction mixture is heated to 120-140 °C with stirring for 24-48 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Mandatory Visualization

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reagents: This compound 4-Methylimidazole Pd(OAc)2 / Xantphos NaOtBu Toluene reaction Reaction Setup: - Inert Atmosphere (Argon) - Heat to 100-110 °C - Stir for 12-24h reagents->reaction 1. workup Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine - Dry & Concentrate reaction->workup 2. purification Purification: Column Chromatography workup->purification 3. product Product: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline purification->product 4.

Caption: Buchwald-Hartwig Amination Workflow.

Logical Relationship of Cost-Effectiveness Factors

Cost_Effectiveness cost_effectiveness Overall Cost-Effectiveness reagent_cost Reagent Cost cost_effectiveness->reagent_cost process_efficiency Process Efficiency cost_effectiveness->process_efficiency starting_material_cost Starting Material Cost reagent_cost->starting_material_cost catalyst_cost Catalyst & Ligand Cost reagent_cost->catalyst_cost solvent_base_cost Solvent & Base Cost reagent_cost->solvent_base_cost yield Reaction Yield process_efficiency->yield reaction_time Reaction Time process_efficiency->reaction_time purification_ease Ease of Purification process_efficiency->purification_ease

Caption: Factors Influencing Cost-Effectiveness.

Conclusion

The choice between this compound and 3-bromo-5-(trifluoromethyl)aniline for the synthesis of the Nilotinib intermediate is a multifaceted decision. While the traditional Ullmann coupling with the bromo-analogue offers lower initial reagent costs, the Buchwald-Hartwig amination of the chloro-derivative presents a more modern, efficient, and potentially more scalable route. The higher yields and shorter reaction times associated with the palladium-catalyzed method can offset the higher cost of the catalyst system, particularly in large-scale production.

For researchers and drug development professionals, this analysis underscores the importance of considering not only the price of starting materials but also the overall process efficiency, including yield, reaction kinetics, and purification requirements. The continued development of more active and cost-effective catalysts is likely to further enhance the attractiveness of synthetic routes employing aryl chlorides like this compound.

References

comparing the efficacy of different catalysts for reactions with 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various catalysts for several key cross-coupling reactions involving 1-Chloro-2,4-bis(trifluoromethyl)benzene. This fluorinated building block is of significant interest in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl groups. The selection of an appropriate catalyst is crucial for achieving high yields and reaction efficiency. This document summarizes experimental data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation reactions, offering a direct comparison of catalyst performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table compares the performance of different palladium-based catalyst systems in the reaction of this compound with various arylboronic acids.

Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001278
2Phenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100892
3Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110695
44-Methoxyphenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄2-MeTHF100891
54-Fluorophenylboronic acid[Pd(IPr)(allyl)Cl] (2)K₃PO₄Dioxane1001089

Key Observations:

  • Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos (Entries 3 and 4) generally provide higher yields in shorter reaction times compared to the more traditional Pd(PPh₃)₄ catalyst.

  • The use of Pd(dppf)Cl₂ also results in a high yield, demonstrating its robustness for this transformation.

  • N-heterocyclic carbene (NHC) ligated palladium complexes, such as [Pd(IPr)(allyl)Cl], are also effective catalysts for this coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a flame-dried Schlenk tube equipped with a magnetic stir bar, this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (as specified in Table 1), and the base (2.0 mmol) are combined. The tube is evacuated and backfilled with argon three times. The specified solvent (5 mL) is then added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_catalyst Catalyst System cluster_reactants Reactants cluster_conditions Reaction Conditions Pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) Reaction Suzuki-Miyaura Coupling Pd_catalyst->Reaction Ligand Ligand (e.g., SPhos, XPhos) Ligand->Reaction Aryl_Chloride This compound Aryl_Chloride->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Temperature Temperature Temperature->Reaction Product Biaryl Product Reaction->Product Buchwald_Hartwig_Amination cluster_input Reaction Components cluster_process Catalytic Cycle Aryl_Chloride This compound Process Buchwald-Hartwig Amination Aryl_Chloride->Process Amine Amine Amine->Process Catalyst Pd Catalyst & Ligand (e.g., G3-XPhos) Catalyst->Process Base Base (e.g., NaOtBu) Base->Process OA Oxidative Addition Process->OA 1. LC Ligand Coordination OA->LC 2. RE Reductive Elimination LC->RE 3. RE->Process Regeneration Product N-Aryl Amine Product RE->Product Logical_Relationship cluster_reactions Cross-Coupling Reactions cluster_catalysts Catalyst Systems cluster_products Product Classes Substrate This compound Suzuki Suzuki-Miyaura (C-C) Substrate->Suzuki Buchwald Buchwald-Hartwig (C-N) Substrate->Buchwald Sonogashira Sonogashira (C-C, sp) Substrate->Sonogashira Cyanation Cyanation (C-CN) Substrate->Cyanation Pd_Phosphine Pd / Phosphine Ligands Suzuki->Pd_Phosphine Pd_NHC Pd / NHC Ligands Suzuki->Pd_NHC Buchwald->Pd_Phosphine Sonogashira->Pd_Phosphine Sonogashira->Pd_NHC Heterogeneous Heterogeneous Pd Sonogashira->Heterogeneous Cyanation->Pd_Phosphine Biaryls Substituted Biaryls Pd_Phosphine->Biaryls Arylamines N-Aryl Amines Pd_Phosphine->Arylamines Alkynylarenes Alkynylarenes Pd_Phosphine->Alkynylarenes Benzonitriles Benzonitriles Pd_Phosphine->Benzonitriles Pd_NHC->Biaryls Pd_NHC->Alkynylarenes Heterogeneous->Alkynylarenes

assessment of the environmental impact of 1-Chloro-2,4-bis(trifluoromethyl)benzene and its byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative environmental risk assessment of 1-Chloro-2,4-bis(trifluoromethyl)benzene and its potential byproducts. Due to a notable lack of specific ecotoxicological data for this compound, this guide employs a read-across approach, leveraging data from structurally similar chemicals to infer potential environmental impacts. This document is intended to inform researchers and drug development professionals about the potential environmental considerations associated with the use of this compound and to highlight areas where further experimental data is critically needed.

Executive Summary

This compound is a fluorinated aromatic compound. Organofluorine compounds are recognized for their persistence in the environment due to the strength of the carbon-fluorine bond[1]. While specific data for the target compound is scarce, related compounds exhibit low to moderate acute toxicity to aquatic organisms but raise concerns due to their potential for bioaccumulation and long-term environmental persistence. The manufacturing process and subsequent degradation of this compound may introduce byproducts of environmental concern. Standardized ecotoxicity testing is crucial to accurately determine its environmental profile.

Physicochemical Properties and Environmental Fate

Understanding the fundamental physicochemical properties of a substance is the first step in assessing its environmental impact. The table below summarizes key properties for this compound and a related compound, 1-Chloro-4-(trifluoromethyl)benzene, to provide a comparative context.

PropertyThis compound1-Chloro-4-(trifluoromethyl)benzene (Analogue)Supporting Data & Implications
Molecular Formula C₈H₃ClF₆C₇H₄ClF₃The higher degree of fluorination in the target compound may increase its persistence.
Molecular Weight 260.55 g/mol 180.56 g/mol [2]Higher molecular weight can influence transport and partitioning in the environment.
Appearance Colorless to light yellow liquid[3]Clear colorless liquid with an aromatic odor[2]Physical state influences handling and potential for release into the environment.
Boiling Point ~145 - 147 °C[3]136-138 °CVolatility will affect its distribution between air, water, and soil.
Solubility in Water Insoluble[3]InsolubleLow water solubility suggests a tendency to partition to sediment and biota.
Vapor Pressure Low at room temperature[3]5 mmHg at 25 °CLower vapor pressure indicates lower volatility compared to the analogue.
Stability Stable under normal conditions[3]StableBoth compounds are chemically stable, contributing to their environmental persistence.

Synthesis and Potential Byproducts

The synthesis of this compound typically involves the chlorination of a trifluoromethylated benzene derivative. One common method involves the reaction of aromatic hydrocarbons with halogenating agents like chlorine gas or sulfoxide chloride under specific conditions[4].

During this process, incomplete reactions or side reactions can lead to the formation of various byproducts. Potential byproducts could include isomers with different chlorine substitution patterns, as well as compounds with varying degrees of trifluoromethylation. For instance, the synthesis of chloro-bis(trifluoromethyl)pyridines can result in multi-chlorinated by-products[2]. The synthesis of 1,4-bis(trifluoromethyl)benzene can also yield 1-dichloromethyl-4-trifluoromethylbenzene as a byproduct[5].

The environmental impact of these byproducts is largely unknown and would require specific investigation. However, based on their presumed halogenated and aromatic nature, they are also likely to be persistent and potentially toxic.

Comparative Ecotoxicity Profile

Ecotoxicity EndpointThis compound (Predicted)1-Chloro-4-(trifluoromethyl)benzene (Analogue)Alternative: Non-halogenated Aromatic Solvents (e.g., Toluene)
Aquatic Toxicity (Acute) Likely harmful to aquatic life.Low acute oral, dermal, and inhalation toxicities with LD50 >5000 mg/kg bw and LC50 >32 mg/L.[7] However, it is also described as toxic to aquatic life with long-lasting effects[8].Toluene shows moderate acute toxicity to aquatic organisms.
Biodegradation Expected to be persistent.In an anaerobic screening test, 64% was degraded in 59 days[9][10]. The C-F bond is resistant to enzymatic attack[7].Readily biodegradable under aerobic conditions.
Bioaccumulation Potential High potential for bioaccumulation is expected.An estimated bioconcentration factor of 110 suggests a high potential for bioconcentration in aquatic organisms[11].Low potential for bioaccumulation.
Persistence Likely to be persistent in the environment.Considered persistent due to the stable trifluoromethyl group[7].Not persistent in the environment.

Experimental Protocols for Environmental Assessment

To address the data gaps for this compound, a suite of standardized ecotoxicity and environmental fate studies should be conducted. The following Organisation for Economic Co-operation and Development (OECD) guidelines provide internationally accepted methods for such assessments[1][12][13].

TestOECD GuidelineExperimental Outline
Acute Fish Toxicity OECD 203A 96-hour static or semi-static test to determine the concentration that is lethal to 50% of the test fish (LC50).
Daphnia sp. Acute Immobilisation Test OECD 202A 48-hour static test to determine the concentration that immobilizes 50% of the daphnids (EC50).
Alga, Growth Inhibition Test OECD 201A 72-hour test to determine the effect of the substance on the growth of a selected species of algae (e.g., Pseudokirchneriella subcapitata).
Ready Biodegradability OECD 301A series of screening tests to assess the potential for rapid and complete biodegradation in an aerobic aqueous medium.
Bioaccumulation in Fish: Aqueous and Dietary Exposure OECD 305A study to determine the bioconcentration factor (BCF) in fish exposed to the test substance in water or through their diet.
Aerobic and Anaerobic Transformation in Soil OECD 307A study to determine the rate and route of degradation of the substance in aerobic and anaerobic soils.

Visualizing Environmental Impact Assessment

The following diagrams illustrate the logical workflow for assessing the environmental impact of a chemical like this compound and a conceptual signaling pathway that could be affected in an aquatic organism upon exposure.

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Environmental Fate & Exposure Assessment cluster_2 Phase 3: Ecotoxicity Testing cluster_3 Phase 4: Risk Characterization A Physicochemical Properties C Persistence & Degradation (OECD 301, 307) A->C B Synthesis & Byproducts B->C E Environmental Distribution C->E D Bioaccumulation (OECD 305) D->E I Exposure Assessment E->I F Aquatic Toxicity (OECD 201, 202, 203) H Hazard Identification F->H G Terrestrial Toxicity G->H J Risk Conclusion H->J I->J Signaling_Pathway_Disruption cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cellular Response Xenobiotic This compound Receptor Aryl Hydrocarbon Receptor (AhR) Xenobiotic->Receptor Binds Toxicity Oxidative Stress & Toxicity Xenobiotic->Toxicity Membrane Cell Membrane HSP90 HSP90 Receptor->HSP90 Dissociates ARNT ARNT Receptor->ARNT Dimerizes Nucleus Nucleus ARNT->Nucleus Translocates XRE Xenobiotic Response Element Gene CYP1A Gene XRE->Gene Binds to mRNA mRNA Gene->mRNA Transcription Protein CYP1A Protein (Metabolism) mRNA->Protein Translation Protein->Toxicity

References

Safety Operating Guide

Proper Disposal of 1-Chloro-2,4-bis(trifluoromethyl)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Chloro-2,4-bis(trifluoromethyl)benzene, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions:

This compound is classified as a flammable liquid and is an irritant to the skin and eyes. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] In case of a spill, eliminate all ignition sources, absorb the spill with an inert material such as vermiculite or sand, and collect it in a sealed container for disposal.[1]

Quantitative Data for Structurally Similar Compounds
Property1,3-Bis(trifluoromethyl)benzene4-Chlorobenzotrifluoride
CAS Number 402-31-398-56-6
Molecular Formula C₈H₄F₆C₇H₄ClF₃
Boiling Point 115-116 °C136-138 °C
Flash Point 23 °C43 °C
Density 1.38 g/cm³1.34 g/cm³
UN Number 23382234
Hazard Class 3 (Flammable Liquid)3 (Flammable Liquid)

Disclaimer: This data is for related compounds and should be used for estimation purposes only.

Experimental Protocols for Disposal

The standard and required method for the disposal of this compound is not through laboratory-based chemical neutralization but through a licensed hazardous waste disposal company. The following protocol outlines the necessary steps for waste management within a laboratory setting leading up to professional disposal.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify waste containing this compound as a "halogenated organic waste".[2]

    • It is crucial to segregate this waste from non-halogenated solvents and other chemical waste streams to prevent dangerous reactions and to facilitate proper disposal.[3][4][5]

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container. The original container is often the best choice.[6]

    • Ensure the container is made of a material compatible with the chemical and is in good condition, free from leaks or external contamination.[6]

    • Do not overfill the container; a general guideline is to fill it to no more than 80% capacity.[3]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

    • Include the approximate concentration and volume of the waste.

    • Attach the appropriate hazard symbols, such as "Flammable Liquid".

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be a cool, well-ventilated, and secure location, away from heat, sparks, and open flames.[7]

    • Ensure secondary containment is used for liquid hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the EHS department or contractor with a detailed inventory of the waste.

    • The final disposal method, typically high-temperature incineration, will be carried out at an approved and regulated facility.[4][5]

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]

  • The first rinseate must be collected and disposed of as hazardous waste.[8]

  • After thorough rinsing and air-drying, deface or remove the original labels, and the container may then be disposed of as regular solid waste, depending on institutional policies.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Identify Waste: This compound B Segregate as Halogenated Organic Waste A->B H Is Container Empty? A->H C Collect in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Disposal Pickup D->E F Transport by Licensed Contractor E->F G Final Disposal at Approved Facility (Incineration) F->G H->C No I Triple Rinse Container H->I Yes J Collect First Rinseate as Hazardous Waste I->J K Dispose of Rinsed Container as Solid Waste I->K J->C

References

Personal protective equipment for handling 1-Chloro-2,4-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Chloro-2,4-bis(trifluoromethyl)benzene.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for analogous compounds.

Protection Type Recommended Equipment Specifications and Remarks
Eye and Face Protection Chemical safety goggles or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves.Nitrile rubber, neoprene, or butyl rubber gloves are generally recommended for handling halogenated aromatic compounds. Inspect gloves for integrity before each use.
Skin and Body Protection Flame-retardant and impervious lab coat or chemical-resistant suit.Clothing should fully cover the arms and body. Consider a chemical apron for additional protection during transfers and other high-risk operations.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate organic vapor cartridges is necessary.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
  • Prepare all necessary equipment and reagents before introducing the chemical to the work area.
  • Use non-sparking tools and explosion-proof equipment, as the compound may be flammable.[1]

2. Chemical Handling:

  • Wear the appropriate PPE as outlined in the table above.
  • Handle the chemical exclusively within the chemical fume hood to minimize inhalation exposure.
  • Avoid direct contact with skin and eyes.[2]
  • Keep the container tightly closed when not in use to prevent the release of vapors.[3]
  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

3. In Case of a Spill:

  • Minor Spill:
  • Evacuate the immediate area.
  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[4]
  • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[4]
  • Ventilate the area and decontaminate the spill surface.
  • Major Spill:
  • Evacuate the laboratory and alert personnel in adjacent areas.
  • Contact your institution's EHS department immediately.
  • Prevent the spill from entering drains or waterways.[2]

III. Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

1. Waste Collection:

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible hazardous waste container.
  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant).

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[1]
  • Disposal should be carried out by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[2]
  • Do not dispose of this chemical down the drain or in the regular trash.[5]

IV. Visualized Workflows

To further clarify the operational and safety decision-making processes, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Check Emergency Equipment prep_fume_hood->prep_emergency prep_materials Gather Materials prep_emergency->prep_materials handle_transfer Chemical Transfer in Fume Hood prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_storage Store Securely handle_reaction->handle_storage dispose_collect Collect Waste handle_reaction->dispose_collect dispose_label Label Waste Container dispose_collect->dispose_label dispose_store Store in Designated Area dispose_label->dispose_store dispose_pickup Arrange EHS Pickup dispose_store->dispose_pickup

Caption: Workflow for Handling this compound.

PPE_Decision_Tree start Task Involving This compound q_fume_hood Working in a Certified Chemical Fume Hood? start->q_fume_hood q_splash Risk of Splash or Significant Vapor Release? ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat q_splash->ppe_basic No ppe_enhanced Enhanced PPE: - Full-Face Shield - Chemical-Resistant Apron - Double Gloving q_splash->ppe_enhanced Yes proceed Proceed with Caution ppe_basic->proceed ppe_enhanced->proceed q_fume_hood->q_splash Yes respirator Mandatory: Full-Face Respirator with Organic Vapor Cartridges q_fume_hood->respirator No respirator->q_splash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.